n-Benzyl-2,2-dimethoxyethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2-dimethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODLUMZUJRFPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970215 | |
| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-88-8 | |
| Record name | 54879-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Benzyl-2,2-dimethoxyethanamine is a key synthetic intermediate, primarily recognized for its role in the preparation of various pharmaceuticals, including antimalarial agents and the anthelmintic drug Praziquantel. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its known applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation.
Chemical Properties
This compound, with the CAS number 54879-88-8, is a colorless to light yellow liquid at room temperature.[1] It is an organic compound containing a benzyl group and a dimethoxy acetal functional group.
Identification and Structure
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 54879-88-8 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Canonical SMILES | COC(CNCC1=CC=CC=C1)OC |
| InChI Key | LODLUMZUJRFPLU-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 102 °C at 1 Torr[2] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 7.30 ± 0.29 (Predicted)[1] |
| Storage Temperature | 2-8°C, protect from light[1] |
Synthesis and Purification
This compound can be synthesized through two primary routes: the alkylation of benzylamine with a protected bromoacetaldehyde derivative and the reductive amination of benzaldehyde with 2,2-dimethoxyethanamine.
Experimental Protocols
Method 1: Alkylation of Benzylamine
This method involves the direct alkylation of benzylamine with chloroacetaldehyde dimethyl acetal in an aqueous medium.
-
Reaction Scheme:
-
Detailed Protocol:
-
Charge a reaction flask with benzylamine (0.927 kg), chloroacetaldehyde dimethyl acetal (0.909 kg), and a solution of sodium hydroxide (0.35 kg) in water (2.72 L).
-
Stir the mixture at 25-30°C for 10-15 minutes.
-
Heat the reaction mass to 100-102°C and maintain stirring for 30 hours.
-
After the reaction is complete, allow the mixture to cool and settle for 30 minutes.
-
Separate the organic and aqueous layers. The organic layer contains the desired product.
-
Method 2: Reductive Amination
This two-step, one-pot synthesis involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethylamine, followed by its in-situ reduction.
-
Reaction Scheme:
-
Detailed Protocol:
-
In a reaction vessel, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add 2,2-dimethoxyethylamine (1 equivalent) to the solution and stir at 20°C for 12 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C.
-
Slowly add sodium borohydride (1.1 equivalents) to the mixture.
-
Allow the reaction to warm to 20°C and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound can be purified by vacuum distillation. Given its boiling point of 102°C at 1 Torr, this method is effective in removing non-volatile impurities and unreacted starting materials.
Alternatively, for smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Spectral Data (Predicted)
Due to the limited availability of public domain spectral data for this compound, the following are predicted values based on its chemical structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 (multiplet) | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 (triplet) | t | 1H | CH(OCH₃)₂ |
| ~ 3.8 (singlet) | s | 2H | C₆H₅CH₂ |
| ~ 3.4 (singlet) | s | 6H | OCH₃ |
| ~ 2.8 (doublet) | d | 2H | NHCH₂ |
| ~ 2.0 (broad singlet) | br s | 1H | NH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 104 | CH(OCH₃)₂ |
| ~ 54 | OCH₃ |
| ~ 53 | C₆H₅CH₂ |
| ~ 51 | NHCH₂ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300-3400 (broad) | N-H stretch |
| ~ 3030, 3060 | Aromatic C-H stretch |
| ~ 2800-3000 | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Aromatic C=C stretch |
| ~ 1120, 1070 | C-O stretch (acetal) |
| ~ 700-750 | Aromatic C-H bend (monosubstituted) |
MS (Mass Spectrometry)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z = 164), and cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91) or a tropylium ion.
Applications in Drug Development
This compound is a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic applications.
Synthesis of Antimalarial Agents
This compound is utilized in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[3][4] The benzyl group can serve as a protecting group or as part of the final molecular scaffold.
Intermediate in Praziquantel Synthesis
A significant application of this compound is as a key intermediate in the synthesis of Praziquantel, a widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[4]
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate. Further research would be required to investigate any potential biological activity of the compound itself.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described.
Caption: Synthetic workflow for the alkylation of benzylamine.
Caption: Synthetic workflow for the reductive amination of benzaldehyde.
Conclusion
This compound is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. The synthetic routes described provide efficient methods for its preparation. While its direct biological activity is not yet established, its role as a precursor to life-saving medications underscores its significance in drug development. Further research into its properties and potential applications is warranted.
References
An In-depth Technical Guide to n-Benzyl-2,2-dimethoxyethanamine (CAS 54879-88-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Benzyl-2,2-dimethoxyethanamine is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its primary roles as a precursor in the development of antimalarial agents and as a known process impurity in the manufacturing of the anthelmintic drug Praziquantel. This document aims to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development by consolidating critical technical data, experimental procedures, and process workflows.
Chemical and Physical Properties
This compound is a substituted secondary amine. Its core structure consists of a benzyl group and a 2,2-dimethoxyethyl group attached to a nitrogen atom. The presence of the acetal functional group makes it a useful building block in various synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54879-88-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or powder | [1][3] |
| Boiling Point | 102 °C at 1 Torr | [1] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 7.30 ± 0.29 (Predicted) | [1] |
| Storage Conditions | 2-8°C, Refrigerator, Protect from light | [1] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Benzyl-2,2-dimethoxyethan-1-amine, Benzenemethanamine, N-(2,2-dimethoxyethyl)-, Acetaldehyde, benzylamino-, dimethyl acetal | |
| MDL Number | MFCD00963826 | |
| InChI Key | LODLUMZUJRFPLU-UHFFFAOYSA-N | [4] |
| SMILES | COC(OC)CNCC1=CC=CC=C1 | [4] |
Spectroscopic Data:
Comprehensive analytical data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound are available from various commercial suppliers.[4][5] Researchers are advised to consult the certificates of analysis from their respective suppliers for detailed spectral information.
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-documented.
Reductive Amination of Benzaldehyde with 2,2-Dimethoxyethanamine
This method involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethanamine, followed by in-situ reduction to the target secondary amine.
Experimental Protocol:
-
Imine Formation: Dissolve benzaldehyde (1.0 eq) and 2,2-dimethoxyethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for several hours to facilitate the formation of the N-benzylidene-2,2-dimethoxyethanamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.
-
Work-up and Purification: After the reduction is complete, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Nucleophilic Substitution of 2-Bromo-1,1-dimethoxyethane with Benzylamine
This route involves the direct alkylation of benzylamine with an appropriate electrophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 eq), 2-bromo-1,1-dimethoxyethane (1.0 eq), and a base such as potassium carbonate or triethylamine in a suitable solvent like acetonitrile or DMF.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and unreacted starting materials. Dry the organic layer and concentrate to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Pharmaceutical Synthesis
Intermediate in the Synthesis of Antimalarial Agents
This compound is a crucial building block in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[6][1] The synthesis involves the conversion of the amine functionality into a guanidine group and subsequent cyclization to form the heterocyclic core.
Process Intermediate and Impurity in Praziquantel Synthesis
This compound is a known intermediate in some manufacturing processes of Praziquantel, a widely used anthelmintic drug.[7][8] Its presence in the final drug product is considered an impurity and is therefore strictly controlled. Understanding the synthetic pathway that involves this intermediate is crucial for process optimization and quality control.
A patented process for Praziquantel synthesis outlines a convergent approach where this compound is a key reactant.[7][8] The workflow for this synthesis is depicted in the following diagram.
Figure 1: Praziquantel Synthesis Workflow.
This diagram illustrates how this compound serves as a key building block in a multi-step synthesis of Praziquantel. Its reaction with 2-chloro-N-phenethylacetamide forms a crucial carbon-nitrogen bond, leading to a precursor that undergoes subsequent debenzylation, cyclization, and acylation to yield the final drug substance.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with established utility in the synthesis of pharmaceuticals. Its role as a precursor to potential antimalarial compounds highlights its importance in drug discovery, while its function as an intermediate in the synthesis of Praziquantel underscores the need for a thorough understanding of its properties for process control and impurity profiling. The synthetic protocols and data presented in this guide are intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.
References
- 1. This compound | 54879-88-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 4. 54879-88-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. This compound(54879-88-8) 1H NMR [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 8. EP2651225A2 - A process for preparation of praziquantel - Google Patents [patents.google.com]
In-Depth Technical Guide: Molecular Weight of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused analysis of the molecular weight of n-Benzyl-2,2-dimethoxyethanamine, a compound relevant in various chemical research and pharmaceutical development contexts.
Molecular Composition and Weight
This compound is an organic compound with the chemical formula C₁₁H₁₇NO₂.[1][2][3][4] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and analytical characterizations.
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation is based on the number of atoms of each element present in the molecule and their respective standard atomic weights.
Table 1: Atomic Composition and Molecular Weight Calculation for this compound
| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 11 | ~12.011[5][6][7] | 132.121 |
| Hydrogen | H | 17 | ~1.008[8][9][10][11] | 17.136 |
| Nitrogen | N | 1 | ~14.007[12][13][14][15][16] | 14.007 |
| Oxygen | O | 2 | ~15.999[17][18][19][20] | 31.998 |
| Total | ~195.262 |
The calculated molecular weight of this compound is approximately 195.26 g/mol .[1][2][3][4]
Experimental Protocols and Signaling Pathways
The determination of molecular weight for a specific compound like this compound is a standard calculation based on its established molecular formula. As this is a fundamental chemical property, detailed experimental protocols for its determination are not typically presented in this context. The value is consistently verified through techniques such as mass spectrometry during routine chemical analysis.
Signaling pathways are associated with the biological activity of molecules. As this document is strictly focused on the core physicochemical property of molecular weight, a discussion of signaling pathways is not applicable.
Logical Relationship Diagram
The following diagram illustrates the logical process for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Determination.
References
- 1. This compound, 95% 54879-88-8 India [ottokemi.com]
- 2. This compound | 54879-88-8 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 54879-88-8 | India [ottokemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. youtube.com [youtube.com]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Oxygen, atomic [webbook.nist.gov]
An In-Depth Technical Guide to N-Benzyl-2,2-dimethoxyethanamine: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical structure, physical properties, experimental protocols for its synthesis, and its application in the development of antimalarial compounds.
Chemical Identity and Properties
This compound is a secondary amine featuring a benzyl group and a dimethoxyacetal functional group. Its chemical identity and key physical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(2,2-dimethoxyethyl)benzenemethanamine | [1] |
| CAS Number | 54879-88-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO₂ | [2] |
| Molecular Weight | 195.26 g/mol | [2][3] |
| Canonical SMILES | COC(CNCC1=CC=CC=C1)OC | N/A |
| Appearance | Liquid | [3] |
| Boiling Point | 257.7 °C at 760 mmHg | N/A |
| Density | 1.008 g/cm³ | N/A |
| Flash Point | 105.8 °C | N/A |
| pKa (Predicted) | 7.30 ± 0.29 | N/A |
Synthesis of this compound
The synthesis of this compound is crucial for its use as a building block in more complex molecules. A robust and high-yield method involves the reaction of benzylamine with 1-bromo-2,2-dimethoxyethane.
Experimental Protocol: Alkylation of Benzylamine
This protocol is adapted from the procedures described for the synthesis of precursors in the development of antimalarial agents.[4]
Materials:
-
Benzylamine
-
1-bromo-2,2-dimethoxyethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.0 equivalents) and 1-bromo-2,2-dimethoxyethane (1.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere in a sealed tube.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through standard spectroscopic methods. The expected data is presented below, based on the analysis of its structure.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ ~7.35-7.20 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 4.40 (t, 1H, CH(OMe)₂), 3.35 (s, 6H, OCH₃), 2.80 (d, 2H, N-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 104.0 (CH(OMe)₂), 54.0 (OCH₃), 53.5 (Ar-CH₂), 51.0 (N-CH₂) |
| Mass Spec. (EI) | m/z (%): 195 (M⁺), 164 ([M-OCH₃]⁺), 120 ([M-CH(OMe)₂]⁺), 91 (C₇H₇⁺, 100%) |
| Infrared (IR) | ν (cm⁻¹): ~3350 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1120, 1070 (C-O stretch, acetal) |
Application in Drug Development
This compound is a critical intermediate in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have been investigated for their potential as antimalarial agents.[1][4]
Synthetic Pathway to Antimalarial Precursors
The primary amine of this compound serves as a nucleophile in the construction of more complex heterocyclic systems. The dimethoxyacetal group acts as a masked aldehyde, which can be deprotected under acidic conditions to participate in cyclization reactions, forming imidazole or imidazoline rings.
Caption: Synthetic route from this compound to antimalarial agents.
Mechanism of Action of Derived Antimalarials
While this compound itself is not biologically active, the guanidine-containing compounds derived from it have shown activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] The precise mechanism of action for these specific guanidylimidazole derivatives is still under investigation. However, many antimalarial agents disrupt essential biochemical pathways in the parasite. One such target is the parasite's purine salvage pathway, which is critical for its survival as it cannot synthesize purines de novo. The guanidinium group is known to interact with biological transporters and enzymes, and it is hypothesized that these derivatives may interfere with vital nutrient uptake or enzymatic processes within the parasite.[5] Other potential mechanisms for related compounds include the disruption of the parasite's redox homeostasis or inhibition of key enzymes like dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic protocols for its preparation are well-established, and its structure has been confirmed through various spectroscopic techniques. Its primary significance in the field of drug development lies in its role as a precursor to complex heterocyclic molecules, particularly guanidylimidazole and guanidylimidazoline derivatives with demonstrated antimalarial properties. Further research into the mechanism of action of these derivatives could lead to the development of new and effective treatments for malaria.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound, 95% 54879-88-8 India [ottokemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Marine Guanidine Alkaloids Inhibit Malaria Parasites Development in In Vitro, In Vivo and Ex Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2,2-dimethoxyethanamine is a versatile chemical intermediate with significant applications in synthetic organic chemistry, most notably as a precursor in the development of novel therapeutic agents. Its utility is particularly highlighted in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have shown promise as antimalarial agents.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, plausible synthetic protocols, and its role in the broader context of antimalarial drug discovery.
Chemical Identity and Synonyms
Correctly identifying a chemical compound is crucial for accessing relevant literature and safety information. This compound is known by several synonyms, and its key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 54879-88-8 |
| Linear Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol [2] |
| Synonyms | N-Benzyl-2,2-dimethoxyethan-1-amine, Benzenemethanamine, N-(2,2-dimethoxyethyl)-, Acetaldehyde, benzylamino-, dimethyl acetal, N-(2,2-Dimethoxyethyl)benzenemethanamine, Benzylaminoacetaldehyde dimethyl acetal |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 257.7 °C at 760 mmHg |
| Density | 1.008 g/cm³ |
| Flash Point | 105.8 °C |
| Vapor Pressure | 0.0144 mmHg at 25°C |
| pKa (Predicted) | 7.30 ± 0.29 |
| LogP | 1.786 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis of this compound
Two primary synthetic routes for this compound are prevalent in the literature: nucleophilic substitution and reductive amination.
Experimental Protocol 1: Nucleophilic Substitution
This method involves the reaction of benzylamine with a halo-acetaldehyde dimethyl acetal, such as 1-bromo-2,2-dimethoxyethane.
Materials:
-
Benzylamine
-
1-Bromo-2,2-dimethoxyethane
-
Inert solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzylamine (1.0 equivalent) in an inert solvent such as DMF, add a base like potassium carbonate (2.0 equivalents).
-
Add 1-bromo-2,2-dimethoxyethane (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C in a sealed tube under an inert atmosphere for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Experimental Protocol 2: Reductive Amination
This approach involves the reaction of 2,2-dimethoxyethylamine with benzaldehyde to form an imine, which is then reduced to the target amine.
Materials:
-
2,2-Dimethoxyethylamine
-
Benzaldehyde
-
Ethanol
-
Sodium borohydride
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.
-
Stir the mixture at 20 °C for 12 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature between 0 and 20 °C.
-
Stir the reaction for an additional 4 hours at 20 °C.
-
Quench the reaction by the careful addition of 1M hydrochloric acid until the pH is acidic.
-
Basify the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Application in Antimalarial Drug Development
This compound serves as a key building block in the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which are being investigated as potential antimalarial agents.[1][2] The development of new antimalarials is a critical area of research due to the emergence of drug-resistant strains of the malaria parasite.
The Antimalarial Drug Development Pipeline
The journey of a potential antimalarial compound from the laboratory to clinical use is a long and rigorous process, typically divided into several key stages:
-
Discovery and Development: This initial phase involves identifying and optimizing lead compounds that show activity against the malaria parasite.
-
Preclinical Research: The selected compounds undergo extensive laboratory and animal testing to assess their safety and efficacy before they can be tested in humans.
-
Clinical Research (Phase I-III): Human trials are conducted in three phases to evaluate the drug's safety, optimal dosage, and effectiveness compared to existing treatments.
-
Regulatory Review: Regulatory bodies like the FDA review all the data from preclinical and clinical trials to decide whether to approve the drug for public use.
-
Post-Market Safety Monitoring (Phase IV): After a drug is approved, its long-term safety and effectiveness are continuously monitored.
Generalized Synthetic Scheme for Guanidylimidazoline-based Antimalarials
Visualizations
Synthesis Workflow: Reductive Amination
Caption: Reductive amination workflow for the synthesis of this compound.
Antimalarial Drug Development Pathway
Caption: The sequential phases of the antimalarial drug development pipeline.
References
Spectroscopic and Synthetic Profile of n-Benzyl-2,2-dimethoxyethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound n-Benzyl-2,2-dimethoxyethanamine. While complete, publicly accessible primary spectroscopic data sets are limited, this document compiles known physical properties and presents representative experimental protocols and data formats relevant to researchers in the fields of medicinal chemistry and drug development. The compound is noted for its use in the preparation of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[1]
Physicochemical Properties
This compound is a liquid at room temperature with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol . A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 54879-88-8 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₂ | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Boiling Point | 257.7 °C at 760 mmHg | [2] |
| Density | 1.008 g/cm³ | [2] |
| Flash Point | 105.8 °C | [2] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through reductive amination, a common and effective method for forming carbon-nitrogen bonds. The general workflow, from synthesis to spectroscopic characterization, is outlined in the diagram below.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
Benzaldehyde
-
2,2-Dimethoxyethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane (DCM), add 2,2-dimethoxyethylamine (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Spectroscopic Analysis
The following are general procedures for obtaining spectroscopic data for a compound such as this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed on a salt plate (e.g., NaCl or KBr) for analysis.
-
Mass Spectrometry (MS): Mass spectral data is acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.
Spectroscopic Data
Disclaimer: The following tables present representative spectroscopic data that would be expected for this compound based on its chemical structure. This data is illustrative, as detailed, publicly available spectra are not readily accessible.
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic (C₆H₅) |
| 3.75 | s | 2H | -CH₂-Ph |
| 4.40 | t | 1H | -CH(OCH₃)₂ |
| 3.30 | s | 6H | -OCH₃ |
| 2.70 | d | 2H | -NH-CH₂- |
| 2.0 (broad) | s | 1H | -NH- |
Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Aromatic C (quaternary) |
| 128.8 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.2 | Aromatic CH |
| 104.0 | -CH(OCH₃)₂ |
| 54.0 | -OCH₃ |
| 53.5 | -CH₂-Ph |
| 51.0 | -NH-CH₂- |
Table 3: Infrared (IR) Spectroscopic Data (Illustrative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | weak, broad | N-H stretch |
| 3030 | medium | Aromatic C-H stretch |
| 2950, 2850 | strong | Aliphatic C-H stretch |
| 1495, 1450 | medium | Aromatic C=C stretch |
| 1120, 1070 | strong | C-O stretch (acetal) |
| 740, 700 | strong | Aromatic C-H bend (monosubstituted) |
Table 4: Mass Spectrometry (MS) Data (Illustrative)
| m/z | Relative Intensity (%) | Assignment |
| 195 | 40 | [M]⁺ (Molecular Ion) |
| 164 | 20 | [M - OCH₃]⁺ |
| 120 | 100 | [M - CH(OCH₃)₂]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 75 | 60 | [CH(OCH₃)₂]⁺ |
References
In-depth Technical Guide: n-Benzyl-2,2-dimethoxyethanamine NMR Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
n-Benzyl-2,2-dimethoxyethanamine is a secondary amine containing a benzyl group and a dimethoxyacetal functionality. Such compounds are valuable intermediates in organic synthesis, potentially serving as precursors for more complex molecules in pharmaceutical and materials science research. The acetal group can act as a protected aldehyde, allowing for selective transformations at the amine functionality before deprotection and further reaction. Accurate NMR data is crucial for the unambiguous identification and characterization of this compound, ensuring purity and confirming its structure after synthesis.
Synthetic Methodologies
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds. It involves the reaction of benzaldehyde with 2,2-dimethoxyethanamine to form an intermediate imine, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or dichloromethane.
-
N-Alkylation: This method involves the direct alkylation of benzylamine with a 2,2-dimethoxyethyl halide, such as 1-bromo-2,2-dimethoxyethane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine or potassium carbonate, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
General Experimental Protocol (Reductive Amination)
While a specific protocol for this compound is not available, a general procedure for reductive amination would involve the following steps:
-
Imine Formation: Benzaldehyde and 2,2-dimethoxyethanamine are dissolved in a suitable solvent (e.g., methanol). The reaction may be stirred at room temperature for a period ranging from a few hours to overnight to facilitate the formation of the imine.
-
Reduction: The reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any unreacted reagents and byproducts. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated.
-
Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.
Predicted NMR Spectral Data
Although experimental data is not available, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on its structure and comparison with analogous compounds.
Predicted ¹H NMR Data
The following table summarizes the anticipated proton NMR signals for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.5 | Triplet | 1H | CH(OCH₃)₂ |
| ~ 3.8 | Singlet | 2H | N-CH₂-Ph |
| ~ 3.4 | Singlet | 6H | OCH₃ |
| ~ 2.8 | Doublet | 2H | N-CH₂-CH |
| ~ 2.0 | Singlet (broad) | 1H | NH |
Predicted ¹³C NMR Data
The following table summarizes the anticipated carbon NMR signals for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 104 | CH(OCH₃)₂ |
| ~ 54 | OCH₃ |
| ~ 53 | N-CH₂-Ph |
| ~ 52 | N-CH₂-CH |
Experimental Workflow Diagram
The logical workflow for the synthesis and characterization of this compound via reductive amination is depicted below.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
While a detailed experimental guide with complete NMR spectral data for this compound is not currently available in the public domain, this document provides a comprehensive overview of the likely synthetic routes and predicted NMR characteristics. Researchers and scientists working with this compound will need to perform their own synthesis and thorough characterization, using the information presented here as a foundational guide. The generation and publication of this data would be a valuable contribution to the chemical science community.
An In-depth Technical Guide to the Infrared Spectrum of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of n-Benzyl-2,2-dimethoxyethanamine (CAS No: 54879-88-8).[1][2][3][4] This compound is utilized in the synthesis of guanidylimidazole and guanidylimidazoline derivatives as potential antimalarial agents.[1][2][4] Infrared spectroscopy is a critical analytical technique for the structural elucidation and purity confirmation of such molecules by identifying their key functional groups.
The structure of this compound contains a secondary amine, a benzene ring, an aliphatic carbon chain, and a dimethoxy acetal group. Each of these components produces characteristic absorption bands in the infrared spectrum, allowing for its unambiguous identification.
Predicted Infrared Absorption Data
The following table summarizes the principal infrared absorption bands anticipated for this compound. The vibrational modes of each functional group correspond to specific wavenumber regions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| N-H Bend (Wag) | 910 - 665 | Strong, Broad | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) | Medium to Weak | |
| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | |
| Aliphatic Chains | Aliphatic C-H Stretch | 2990 - 2850 | Medium to Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium | |
| Acetal Group | C-O Stretch | 1200 - 1020 (multiple strong bands) | Strong |
| C-N Bond | C-N Stretch | 1250 - 1020 | Medium to Weak |
Analysis of Key Spectral Features
The FTIR spectrum of this compound can be interpreted by analyzing distinct regions:
-
3500 - 3000 cm⁻¹ Region: This region is dominated by N-H and C-H stretching vibrations.
-
A single, relatively weak and sharp absorption band is expected between 3350-3310 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[5][6][7] Unlike the broad O-H bands from alcohols, amine N-H stretches are typically less intense and sharper.[5][6]
-
Just above 3000 cm⁻¹, peaks arising from the C-H stretching of the benzene ring will appear.
-
Below 3000 cm⁻¹, stronger absorptions from the asymmetric and symmetric stretching of the aliphatic CH₂ and CH₃ (methoxy) groups will be visible.[7]
-
-
1650 - 1450 cm⁻¹ Region: This area, often called the "fingerprint region," reveals aromatic ring and aliphatic bending vibrations.
-
Several medium-to-weak bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.
-
A medium-intensity band around 1465 cm⁻¹ is attributable to the scissoring (bending) vibration of the aliphatic CH₂ groups.
-
-
1250 - 1000 cm⁻¹ Region: This region is particularly diagnostic for this molecule due to the presence of the acetal group.
-
The most prominent features here will be several strong absorption bands associated with the C-O stretching of the dimethoxy acetal. Acetals are known to exhibit multiple strong bands in the 1200-1020 cm⁻¹ range.[8]
-
The C-N stretching vibration of the aliphatic amine is also found in this region (1250-1020 cm⁻¹), but it may be obscured by the very strong C-O absorptions.[6]
-
-
Below 900 cm⁻¹ Region: This part of the spectrum is useful for confirming the substitution pattern of the benzene ring.
-
A strong, broad band between 910-665 cm⁻¹ can be attributed to the out-of-plane N-H wagging of the secondary amine.[6]
-
Strong peaks resulting from C-H out-of-plane bending confirm the monosubstituted benzene ring. Typically, two strong bands appear: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.
-
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the methodology for obtaining a high-quality FTIR spectrum of liquid this compound using a modern spectrometer, such as one equipped with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of neat (undiluted) this compound.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 or similar).[9]
-
ATR Accessory with a crystal (e.g., diamond or zinc selenide).
-
Sample of this compound (liquid).
-
Pasteur pipette or dropper.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be closed to allow the internal atmosphere to purge with dry air or nitrogen, minimizing interference from atmospheric water and CO₂.
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the spectrum of the ambient environment and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press arm to ensure consistent pressure, if applicable.
-
Using the instrument's software, initiate the command to collect the background scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Lift the ATR press arm.
-
Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal.[10] The drop should be just large enough to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Carefully lower the press arm to apply consistent pressure to the liquid sample, ensuring good contact between the sample and the crystal.
-
Using the instrument's software, initiate the command to collect the sample spectrum. Use the same number of scans as for the background measurement to ensure proper subtraction.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups detailed in the data table above.
-
Ensure the baseline is flat and correct it using the software's baseline correction tools if necessary.
-
-
Cleaning:
-
Lift the press arm and thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.
-
Perform a final wipe with a clean, dry cloth to ensure no residue remains for the next user.
-
Logical Workflow: From Structure to Spectrum
The following diagram illustrates the logical relationship between the distinct structural motifs of this compound and their corresponding regions of absorption in an infrared spectrum.
Caption: Correlation of molecular functional groups to their IR spectral regions.
References
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 4. This compound | 54879-88-8 [chemicalbook.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. wikieducator.org [wikieducator.org]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]
- 9. N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry of n-Benzyl-2,2-dimethoxyethanamine
This technical guide provides a detailed overview of the mass spectrometry of n-Benzyl-2,2-dimethoxyethanamine, catering to researchers, scientists, and professionals in drug development. The document outlines predicted fragmentation patterns, experimental protocols for analysis, and key mass spectral data.
Predicted Mass Spectrum and Fragmentation Data
While a publicly available, experimentally verified mass spectrum for this compound is not readily accessible in scientific literature, a predicted fragmentation pattern can be inferred based on the analysis of structurally similar compounds, such as N-benzyl-2-methoxyethanamine, and general principles of mass spectrometry. The primary fragmentation is expected to occur via alpha-cleavage, a common pathway for amines.
The key predicted mass fragments for this compound are summarized in the table below.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Significance |
| Tropylium ion | 91 | [C₇H₇]⁺ | Base peak, characteristic of benzyl compounds. |
| Iminium ion | 104 | [CH(OCH₃)₂CH₂NHCH₂]⁺ | Result of cleavage alpha to the nitrogen. |
| Dimethoxymethyl cation | 75 | [CH(OCH₃)₂]⁺ | Indicates the dimethoxyethyl moiety. |
| Methoxyethylaminomethyl radical cation | 88 | [CH₂(OCH₃)CH₂NHCH₂]⁺ | |
| Molecular Ion | 195 | [C₁₁H₁₇NO₂]⁺ | The intact molecule with one electron removed. |
Predicted Fragmentation Pathway
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is anticipated to proceed through several key steps, primarily initiated by the ionization of the nitrogen atom. The subsequent fragmentation is dominated by cleavage of the C-C bond alpha to the nitrogen, which is the most labile site.
A significant fragmentation pathway involves the formation of the stable tropylium ion (m/z 91), which is often the base peak in the mass spectra of benzyl-containing compounds. Another major fragmentation route is the cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of an iminium ion.
An In-depth Technical Guide to the Physical Characteristics of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of n-Benzyl-2,2-dimethoxyethanamine, a versatile intermediate compound utilized in the synthesis of pharmacologically active molecules, including antimalarial agents.[1][2] This document compiles available data on its physical properties, outlines general experimental protocols for their determination, and presents a logical synthesis workflow for its application in medicinal chemistry.
Core Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₁₁H₁₇NO₂.[3] Its chemical structure features a benzyl group attached to an amine, which is further substituted with a 2,2-dimethoxyethyl group. This combination of aromatic and aliphatic moieties, along with the presence of heteroatoms, dictates its physical and chemical behavior.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound based on available data. It is important to note the discrepancy in the reported boiling points, which may be attributed to the different pressure conditions under which they were measured.
| Property | Value | Source(s) |
| Molecular Weight | 195.26 g/mol | [3] |
| Boiling Point | 257.7 °C at 760 mmHg 102 °C at 1 Torr | [3] |
| Density | 1.008 g/cm³ | [3] |
| Flash Point | 105.8 °C | [3] |
| Vapor Pressure | 0.0144 mmHg at 25 °C | [3] |
| Predicted pKa | 7.30 ± 0.29 | [3] |
| LogP | 1.786 | [3] |
Note on Boiling Point Discrepancy: The significant difference in boiling points (257.7 °C at 760 mmHg and 102 °C at 1 Torr) highlights the strong dependence of this property on pressure. The lower boiling point at reduced pressure (1 Torr) is a common characteristic of organic compounds and is often utilized in vacuum distillation to purify substances that decompose at their atmospheric boiling point.
Experimental Protocols for Physical Characterization
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.
Materials:
-
Thiele tube or similar heating apparatus (e.g., oil bath, melting point apparatus with boiling point function)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]
Determination of Melting Point (for solid derivatives)
Should this compound be a liquid at room temperature, this protocol would apply to its solid derivatives. The melting point is the temperature at which a substance changes from a solid to a liquid state. It is a crucial indicator of purity.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at both ends)
-
Solid sample
-
Spatula
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]
-
For a pure compound, the melting range is typically narrow (0.5-2 °C).
Application in Synthesis: A Workflow Example
This compound serves as a key building block in the synthesis of more complex molecules, such as guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[1][2] The following diagram illustrates a plausible synthetic workflow starting from this compound.
Caption: Synthetic pathway from this compound to a potential antimalarial agent.
References
- 1. This compound | 54879-88-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. pennwest.edu [pennwest.edu]
In-Depth Technical Guide: Safety and Handling of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for n-Benzyl-2,2-dimethoxyethanamine (CAS No. 54879-88-8). The information is intended to support laboratory research and drug development activities by promoting safe practices and ensuring personnel safety.
Chemical and Physical Properties
This compound is a colorless liquid utilized as an intermediate in the synthesis of various compounds, notably in the preparation of guanidylimidazole and guanidylimidazoline derivatives with potential antimalarial properties.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 54879-88-8 | [1][4] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1][4] |
| Molecular Weight | 195.26 g/mol | [1][4] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 257.7 °C at 760 mmHg | [1] |
| Flash Point | 105.8 °C | [1] |
| Density | 1.008 g/cm³ | [1] |
| Storage Temperature | Room temperature; 2-8°C for long-term storage | [2][4] |
Hazard Identification and Classification
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
The exclamation mark pictogram is associated with these hazards.[5]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when working with this compound.
| PPE Type | Specification |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | A self-contained breathing apparatus should be used when handling large quantities or in poorly ventilated areas.[4] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[4]
Storage
Store in a tightly closed container in a dry and well-ventilated place.[6] It can be stored at room temperature for short periods, with refrigeration at 2-8°C recommended for longer-term storage.[2][4]
Incompatible Materials
Keep away from strong oxidizing agents and strong acids.[6]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] If contact lenses are worn, remove them if possible. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6] |
Fire-Fighting Measures
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish fires.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures
In case of a spill, evacuate the area and ensure adequate ventilation.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Do not allow the product to enter drains.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.
Caption: Standard Laboratory Workflow for using this compound.
Caption: Spill Response Protocol for this compound.
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The Material Safety Data Sheet indicates that the LD50/LC50 data is not available.[4] Therefore, it is imperative to handle this compound with the utmost care, assuming it to be potentially toxic.
Disposal Considerations
All waste materials contaminated with this compound should be treated as hazardous waste.[6] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure a safe working environment. The lack of comprehensive toxicological data underscores the importance of a cautious and well-informed approach to its use in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 54879-88-8 [chemicalbook.com]
- 4. chemicea.com [chemicea.com]
- 5. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: Synthesis of n-Benzyl-2,2-dimethoxyethanamine
Introduction
n-Benzyl-2,2-dimethoxyethanamine is a valuable secondary amine intermediate in organic synthesis. Its primary application lies in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents[1][2][3]. The acetal functional group serves as a protected aldehyde, which can be deprotected under acidic conditions for further chemical transformations. This document provides detailed protocols for the synthesis of this compound via reductive amination, along with its physicochemical properties and safety information.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇NO₂ | [4] |
| Molecular Weight | 195.26 g/mol | [4] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 257.7°C at 760 mmHg | [1] |
| Density | 1.008 g/cm³ | [1] |
| Flash Point | 105.8°C | [1] |
| Refractive Index | n20/D 1.417 (lit.) | [6] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [2][5] |
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)[5].
Experimental Protocols
The synthesis of this compound can be effectively achieved via the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine. This method offers a high yield of 95%[1].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 10.61 g (0.1 mol) |
| 2,2-Dimethoxyethylamine | 22483-09-6 | 105.14 g/mol | 10.51 g (0.1 mol) |
| Sodium borohydride | 16940-66-2 | 37.83 g/mol | 4.54 g (0.12 mol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| Saturated NaCl solution | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure
-
Imine Formation:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (10.61 g, 0.1 mol) and 2,2-dimethoxyethylamine (10.51 g, 0.1 mol) in ethanol (100 mL).
-
Stir the reaction mixture at 20°C for 12 hours to facilitate the formation of the corresponding imine.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (4.54 g, 0.12 mol) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation.
-
Characterization Data
The final product should be characterized to confirm its identity and purity. While specific spectral data is not provided in the search results, typical characterization would include:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons of the benzyl group, the methoxy protons, the methylene protons, and the methine proton of the acetal. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbons, the methylene carbons, and the methine carbon of the acetal. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak at m/z = 196.13 |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching of the acetal. |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.
References
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 54879-88-8 [chemicalbook.com]
- 4. This compound, 95% 54879-88-8 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]
- 5. This compound | 54879-88-8 [sigmaaldrich.com]
- 6. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note and Protocol: Synthesis of n-Benzyl-2,2-dimethoxyethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the preparation of various pharmaceutical compounds, including antimalarial agents.[1][2][3] The synthesis is achieved through a reductive amination reaction between benzaldehyde and 2,2-dimethoxyethanamine using sodium triacetoxyborohydride as the reducing agent. This method is widely utilized for its mild conditions and high efficiency in C-N bond formation.[4] This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and quantitative data for all reagents involved.
Chemical Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethanamine, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the target secondary amine.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
A summary of the physical and chemical properties of the key reagents and the final product is provided below.
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 1.044 | 178.1 |
| 2,2-Dimethoxyethanamine | 22483-09-6 | C₄H₁₁NO₂ | 105.14 | 0.965 | 135-139 |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | - | - |
| This compound | 54879-88-8 | C₁₁H₁₇NO₂ | 195.26[5] | 1.008[1] | 257.7[1] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.326 | 39.6 |
Experimental Protocol
This protocol details the reductive amination procedure for synthesizing this compound.
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the benzaldehyde in anhydrous dichloromethane (DCM, 40 mL) and stir the solution under an inert atmosphere (Argon or Nitrogen).
-
Add 2,2-dimethoxyethanamine (1.16 g, 11.0 mmol, 1.1 equiv.) to the solution dropwise via syringe.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure liquid.[6]
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.
| Compound | Hazard Statements | Recommended PPE |
| Benzaldehyde | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause an allergic skin reaction or respiratory irritation.[7][8] | Safety goggles, gloves, lab coat.[8][9] |
| 2,2-Dimethoxyethanamine | Flammable liquid and vapor. Causes severe skin burns and eye damage. Irritating to the respiratory system.[10][11] | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated area.[10][11] |
| Sodium Triacetoxyborohydride | In contact with water releases flammable gases. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12][13] | Safety goggles, gloves, lab coat, handle under an inert atmosphere away from moisture.[12][14] |
| Dichloromethane (DCM) | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated area. |
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 54879-88-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 54879-88-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. gustavus.edu [gustavus.edu]
- 8. chemos.de [chemos.de]
- 9. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. lifechempharma.com [lifechempharma.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. aksci.com [aksci.com]
Application Notes and Protocols for the Synthesis of N-Benzyl-2,2-dimethoxyethanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2,2-dimethoxyethanamine is a valuable building block in organic synthesis, notably utilized in the preparation of various heterocyclic compounds with potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound via a reductive amination reaction between benzaldehyde and 2,2-dimethoxyethanamine using sodium borohydride as the reducing agent. The described method is robust, high-yielding, and amenable to standard laboratory settings.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reductive amination. Initially, the nucleophilic 2,2-dimethoxyethanamine attacks the electrophilic carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. The in-situ reduction of the imine by sodium borohydride yields the desired secondary amine, this compound.
Experimental Protocol
Materials:
-
Benzaldehyde (freshly distilled)
-
2,2-Dimethoxyethanamine
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and 2,2-dimethoxyethanamine (1.0 eq) in ethanol.
-
Stir the mixture at 20°C for 12 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature between 0°C and 20°C.
-
After the addition is complete, continue stirring the reaction mixture at 20°C for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the crude product can be further purified by silica gel column chromatography.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 1.0 eq |
| 2,2-Dimethoxyethanamine | 1.0 eq |
| Sodium Borohydride | 1.1 eq |
| Solvent | Ethanol |
| Reaction Time | |
| Imine Formation | 12 hours |
| Reduction | 4 hours |
| Temperature | |
| Imine Formation | 20°C |
| Reduction | 0-20°C |
| Reported Yield | 95%[1] |
Characterization Data
Upon successful synthesis and purification, the structure of this compound can be confirmed by spectroscopic methods.
(Note: While a specific literature source for the NMR spectra of the final product was not found, typical chemical shifts for similar structures are well-established.)
-
¹H NMR (CDCl₃): Expected signals would include aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, signals for the OCH₃ groups, and signals for the CH and CH₂ protons of the ethylamine backbone.
-
¹³C NMR (CDCl₃): Expected signals would include aromatic carbons, the benzylic carbon, the methoxy carbons, and the carbons of the ethylamine backbone.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: The chemical pathway of the reductive amination.
References
Applications of n-Benzyl-2,2-dimethoxyethanamine in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-2,2-dimethoxyethanamine is a versatile synthetic building block employed in the construction of various heterocyclic scaffolds and other valuable organic molecules. Its utility stems from the presence of a secondary amine, a benzyl protecting group, and a masked aldehyde functionality in the form of a dimethyl acetal. This application note provides detailed protocols and methodologies for its use in key organic transformations, including the Pictet-Spengler reaction and the synthesis of nitrones.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline. This compound serves as a stable precursor to the required N-benzylaminoacetaldehyde, which is generated in situ. This approach is particularly useful for controlling the reactivity of the aldehyde.
Reaction Principle
The reaction proceeds through the initial acid-catalyzed hydrolysis of the dimethyl acetal to unmask the aldehyde. This aldehyde then condenses with a tryptamine derivative to form a Schiff base, which subsequently undergoes intramolecular electrophilic substitution on the indole ring to afford the tetrahydro-β-carboline product.
Application Notes and Protocols for n-Benzyl-2,2-dimethoxyethanamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-Benzyl-2,2-dimethoxyethanamine as a key intermediate in the synthesis of important pharmaceutical compounds. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are included to facilitate research and development in this area.
Synthesis of Praziquantel Intermediate
This compound is a crucial building block in a cost-effective synthesis of Praziquantel, a broad-spectrum anthelmintic drug. It is used to introduce a protected aminoacetaldehyde equivalent, which ultimately forms part of the pyrazinoisoquinoline core of the Praziquantel molecule.
Overall Synthetic Pathway
The synthesis involves a multi-step process beginning with the preparation of this compound, followed by its condensation with 2-chloro-N-phenethylacetamide to yield the key intermediate, 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide. This intermediate then undergoes debenzylation, cyclization, and acylation to afford Praziquantel.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented, cost-effective method.
| Reagent/Parameter | Quantity/Value |
| Benzylamine | 0.927 kg |
| Chloroacetaldehyde dimethyl acetal | 0.909 kg |
| Sodium hydroxide solution (in 2.72 L water) | 0.35 kg |
| Reaction Temperature | 100-102 °C |
| Reaction Time | 30 hours |
| Yield | 1 kg |
Methodology:
-
Charge a suitable reaction flask with benzylamine, chloroacetaldehyde dimethyl acetal, and sodium hydroxide solution under stirring at 25-30°C for 10-15 minutes.
-
Heat the reaction mass to 100-102°C and maintain stirring for 30 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, allow the reaction mass to cool and settle for 30 minutes.
-
Separate the two layers and isolate the organic layer containing the product.
Protocol 2: Synthesis of 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide
This protocol outlines the condensation of this compound with 2-chloro-N-phenethylacetamide.
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| 2-Chloro-N-phenethylacetamide | 1.0 eq |
| Base (e.g., Sodium Carbonate) | 1.1 eq |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
Methodology:
-
In a round-bottom flask, dissolve 2-chloro-N-phenethylacetamide and sodium carbonate in water.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis of Guanidylimidazole and Guanidylimidazoline Antimalarials
This compound serves as a precursor to N-benzylaminoacetaldehyde, which can be a key component in the synthesis of substituted imidazoles and imidazolines. These heterocyclic cores are present in a number of compounds with demonstrated antimalarial activity.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial deprotection of this compound to yield N-benzylaminoacetaldehyde. This aldehyde can then undergo a multi-component reaction with a guanidine derivative and an isocyanide to form the desired guanidylimidazole or guanidylimidazoline scaffold.
Experimental Protocol (Representative)
Protocol 3: Synthesis of a Guanidylimidazole Derivative
This protocol is a representative procedure based on known methodologies for the synthesis of similar compounds.
| Reagent/Parameter | Molar Ratio/Condition |
| N-Benzylaminoacetaldehyde | 1.0 eq |
| Substituted Guanidine Hydrochloride | 1.1 eq |
| Tosylmethyl isocyanide (TosMIC) | 1.0 eq |
| Base (e.g., Potassium Carbonate) | 2.0 eq |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Methodology:
-
Prepare N-benzylaminoacetaldehyde by acidic hydrolysis of this compound.
-
In a round-bottom flask, combine N-benzylaminoacetaldehyde, the substituted guanidine hydrochloride, and tosylmethyl isocyanide in methanol.
-
Add potassium carbonate to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target guanidylimidazole derivative.
Signaling Pathways of Final Pharmaceutical Products
Praziquantel
The precise mechanism of action of Praziquantel is not fully elucidated, but it is known to disrupt calcium homeostasis in schistosomes.[1][2] This leads to rapid muscle contraction and paralysis of the worms, causing them to detach from the host's blood vessels.
Guanidylimidazole/Guanidylimidazoline Antimalarials
The exact molecular targets for many novel antimalarial compounds, including guanidylimidazole and guanidylimidazoline derivatives, are often subjects of ongoing research. However, many antimalarials function by disrupting essential biochemical pathways in the Plasmodium parasite.
References
Application Notes and Protocols: N-Benzyl-2,2-dimethoxyethanamine as a Precursor for Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. This document provides detailed application notes and protocols on the use of N-Benzyl-2,2-dimethoxyethanamine as a key precursor for the synthesis of guanidylimidazole and guanidylimidazoline derivatives, a promising class of antimalarial compounds. These compounds have demonstrated significant in vivo efficacy, including causal prophylactic and radical curative activities, in preclinical models of malaria.
This compound serves as a versatile building block for the construction of the core heterocyclic systems of these novel antimalarials. The following sections detail the synthetic pathways, experimental protocols for biological evaluation, and quantitative activity data for lead compounds.
Synthetic Pathway Overview
The synthesis of the target guanidylimidazole and guanidylimidazoline antimalarials from this compound precursors involves a multi-step process. The general workflow includes the formation of a substituted imidazole or imidazoline ring, followed by the introduction of a guanidinyl moiety.
Caption: General synthetic workflow for guanidylimidazole and guanidylimidazoline antimalarials.
Quantitative Antimalarial Activity
While a broad range of derivatives have been synthesized, in vitro screening against three strains of Plasmodium falciparum revealed that many of the initial compounds exhibited weak activity. However, subsequent in vivo testing identified several lead candidates with potent antimalarial effects.
Table 1: In Vivo Antimalarial Activity of Lead Compounds against P. berghei in Mice
| Compound ID | Dosage (mg/kg/day x 3, p.o.) | Outcome |
| 8a | 160 | Cured |
| 320 | Cured | |
| 8h | 160 | Cured |
| 320 | Cured | |
| 9a | 160 | Cured |
| 320 | Cured | |
| 16a | 160 | Cured |
| 320 | Cured | |
| 16e | 160 | Cured |
| 320 | Cured |
Data sourced from a study on new guanidylimidazole and guanidylimidazoline derivatives.[1]
Table 2: Radical Curative and Prophylactic Activity of Compound 8a
| Animal Model | Assay Type | Compound 8a Treatment | Outcome |
| Rhesus Monkey (P. cynomolgi) | Radical Curative (i.m.) | 30 mg/kg/day x 7 | Cured one monkey; delayed relapse in another for 74 days.[1] |
| Rhesus Monkey (P. cynomolgi) | Radical Curative (p.o.) | 30 mg/kg/day x 7 | Delayed relapse for 32 and 81 days in two monkeys.[1] |
| Rhesus Monkey (P. cynomolgi) | Causal Prophylactic | Not specified | Showed better activity than primaquine, tafenoquine, and Malarone®.[1] |
Experimental Protocols
Synthesis of Guanidylimidazole Derivatives (General Procedure)
The synthesis of the guanidylimidazole core involves the reaction of an N-substituted aminoacetaldehyde dimethyl acetal (derived from precursors like this compound) with cyanamide, followed by further functionalization.
Caption: Step-wise synthesis of trisubstituted guanidylimidazoles.
Protocol:
-
Synthesis of 2-Amino-1-substituted-imidazole: A solution of the N-substituted aminoacetaldehyde dimethyl acetal in an appropriate solvent (e.g., aqueous ethanol) is treated with cyanamide and an acid catalyst (e.g., hydrochloric acid). The mixture is heated to reflux for several hours. After cooling, the reaction is neutralized, and the product is extracted and purified.
-
Synthesis of Thiourea Intermediate: The 2-amino-1-substituted-imidazole is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an aryl isothiocyanate. The reaction is stirred at room temperature until completion. The resulting thiourea derivative is then isolated and purified.
-
Guanidinylation: The thiourea intermediate is dissolved in an anhydrous solvent (e.g., dimethylformamide) and reacted with the desired amine in the presence of a coupling agent such as mercury(II) chloride and a base (e.g., triethylamine). The reaction mixture is stirred for an extended period at room temperature. The final guanidine product is then purified using chromatographic techniques.
In Vitro Antimalarial Assay (P. falciparum)
The in vitro activity of the synthesized compounds against P. falciparum can be determined using a standardized SYBR Green I-based fluorescence assay.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
Protocol:
-
Compound Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well microtiter plate.
-
Parasite Culture: Add synchronized ring-stage P. falciparum culture (e.g., 3D7, W2, Dd2 strains) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
In Vivo Causal Prophylactic Activity Assay (P. berghei in Mice)
This assay evaluates the ability of a compound to prevent the establishment of a malaria infection when administered before the development of blood-stage parasitemia.
Protocol:
-
Animal Model: Use female NMRI mice.
-
Infection: Inoculate mice intravenously with Plasmodium berghei sporozoites (e.g., 10,000 sporozoites per mouse).
-
Treatment: Administer the test compound orally (p.o.) for three consecutive days, starting on the day of infection.
-
Monitoring: Prepare Giemsa-stained thin blood smears from the tail vein daily from day 3 to day 14 post-infection.
-
Endpoint: A compound is considered to have causal prophylactic activity if no parasites are observed in the blood smears of treated mice up to day 14, while untreated control mice develop parasitemia.
In Vivo Radical Curative Activity Assay (P. cynomolgi in Rhesus Monkeys)
This model is used to assess the ability of a compound to eliminate both the blood-stage parasites and the dormant liver-stage hypnozoites, which are responsible for relapse in P. vivax and P. ovale malaria.
Protocol:
-
Animal Model: Use adult rhesus monkeys (Macaca mulatta).
-
Infection: Inoculate monkeys with Plasmodium cynomolgi sporozoites.
-
Treatment: Once a stable blood-stage infection is established, administer the test compound daily for 7 days via the desired route (e.g., intramuscularly or orally).
-
Monitoring: Monitor parasitemia daily during and after treatment by examining Giemsa-stained blood smears. Continue monitoring for an extended period (e.g., up to 100 days) to detect any relapses.
-
Endpoint: A compound is considered to have radical curative activity if it clears the initial blood-stage infection and prevents subsequent relapses during the follow-up period.
Conclusion
This compound is a valuable precursor for the synthesis of novel guanidylimidazole and guanidylimidazoline-based antimalarial compounds. While many derivatives show modest in vitro activity, select candidates demonstrate excellent in vivo efficacy, including causal prophylactic and radical curative properties. The protocols outlined in this document provide a framework for the synthesis and evaluation of these promising antimalarial agents. Further optimization of the chemical scaffold may lead to the development of new and effective treatments to combat drug-resistant malaria.
References
Application Notes and Protocols: n-Benzyl-2,2-dimethoxyethanamine as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The n-Benzyl-2,2-dimethoxyethanamine moiety presents itself as a valuable, albeit less conventional, protecting group for primary and secondary amines. Its introduction via reductive amination is a robust and well-established transformation. The benzyl group offers stability under a range of reaction conditions, while the dimethoxyacetal functionality can potentially be leveraged for subsequent synthetic manipulations. This document provides detailed application notes and experimental protocols for the protection of amines using this compound and its subsequent removal.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the protection and deprotection of amines using the this compound protecting group. Please note that yields are substrate-dependent and may require optimization.
Table 1: Amine Protection via Reductive Amination
| Substrate Amine | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Primary Amine (R-NH₂) | Benzaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 12-24 h | Room Temperature | 70-90 |
| Secondary Amine (R₂NH) | Benzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) | 4-12 h | Room Temperature | 65-85 |
Table 2: Deprotection of this compound Protected Amines
| Deprotection Method | Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Catalytic Transfer Hydrogenation | Ammonium formate | 10% Palladium on Carbon (Pd/C) | Methanol (MeOH) | 1-4 h | Reflux | 85-95 |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | - | Acetonitrile/Water | 0.5-2 h | 0 - Room Temperature | 70-85 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine via Reductive Amination
This protocol describes the formation of an this compound protected amine from a primary amine and benzaldehyde.
Materials:
-
Primary amine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the primary amine (1.0 eq) in methanol, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound protected amine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol outlines the cleavage of the N-benzyl group to regenerate the free amine.
Materials:
-
This compound protected amine (1.0 eq)
-
Ammonium formate (HCOONH₄) (5.0 eq)
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Celite®
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the this compound protected amine (1.0 eq) in methanol, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (10-20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue contains the deprotected amine. Further purification can be achieved by an appropriate work-up procedure (e.g., acid-base extraction) followed by crystallization or chromatography.
Mandatory Visualizations
Caption: Workflow for Amine Protection and Deprotection.
Caption: Simplified Mechanism of Reductive Amination.
Caption: Catalytic Transfer Hydrogenation Deprotection Pathway.
Concluding Remarks
The this compound protecting group provides a reliable method for the protection of amines. The presented protocols for protection via reductive amination and deprotection through catalytic transfer hydrogenation are robust and generally high-yielding. Researchers should consider the stability of other functional groups within their substrate to the chosen reaction conditions. The dimethoxyacetal moiety is generally stable to the neutral and mildly basic conditions of the protection and the neutral conditions of the catalytic transfer hydrogenation. However, strongly acidic conditions should be avoided to prevent cleavage of the acetal. These application notes and protocols should serve as a valuable resource for chemists engaged in the synthesis of complex molecules.
Application Notes and Protocols for n-Benzyl-2,2-dimethoxyethanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Benzyl-2,2-dimethoxyethanamine is a versatile bifunctional building block in organic synthesis, valuable for the construction of various nitrogen-containing heterocyclic scaffolds. Its structure incorporates a secondary benzylamine, which can be a key pharmacophore or a readily removable protecting group, and a masked aldehyde in the form of a dimethyl acetal. This unique combination allows for a range of chemical transformations, making it a useful intermediate in medicinal chemistry and drug development. Notably, it serves as a precursor for the synthesis of tetrahydroisoquinolines, and is reported in the preparation of guanidylimidazole and guanidylimidazoline derivatives with potential antimalarial activity.[1]
Key Applications and Reaction Conditions
The primary applications of this compound revolve around the sequential or concerted reactions of its amine and masked aldehyde functionalities to construct complex heterocyclic systems.
Synthesis of Tetrahydroisoquinoline Derivatives via Petasis Reaction and Pomeranz-Fritsch Cyclization
This compound can be employed as the amine component in the Petasis multicomponent reaction, followed by an acid-mediated Pomeranz-Fritsch type double cyclization to yield novel tetracyclic tetrahydroisoquinoline derivatives. This sequence allows for the rapid assembly of complex molecular architectures from simple starting materials.
Reaction Scheme:
Caption: Petasis/Pomeranz-Fritsch reaction workflow.
Table 1: Quantitative Data for the Synthesis and Reaction of this compound
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of this compound | 2,2-dimethoxyethylamine, Benzaldehyde | NaBH4 | Ethanol | 0-20 | 4 | 95 | LookChem |
| Petasis Reaction | This compound, Glyoxylic acid hydrate, 3,4-Dimethoxyphenylboronic acid | - | Dichloromethane | Room Temp. | 24 | 94 | [2] |
| Pomeranz-Fritsch Cyclization | Petasis Product | 20% HCl | - | Room Temp. | 24 | - | [2] |
| Pomeranz-Fritsch Cyclization (alternative) | Petasis Product | 70% HClO4 | - | Room Temp. | 12 | 67 | [2] |
| N-Debenzylation (General Protocol) | N-Benzyl Heterocycle | KOtBu, O2 | DMSO | Room Temp. | 0.16 - 2 | 60-95 | [3] |
Experimental Protocol: Synthesis of Tetracyclic Tetrahydroisoquinoline Derivatives
This protocol is adapted from the synthesis of related N-benzylated aminoacetaldehyde acetals and their subsequent cyclization.[2]
Part A: Synthesis of this compound
-
To a solution of 2,2-dimethoxyethylamine (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at 20 °C for 12 hours to form the imine.
-
Cool the reaction mixture to 0 °C.
-
Add sodium borohydride (NaBH4) (1.2 eq) portion-wise, maintaining the temperature between 0 and 20 °C.
-
Stir the reaction for 4 hours at 20 °C.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Part B: Petasis Reaction
-
In a round-bottom flask, dissolve this compound (1.0 eq), glyoxylic acid hydrate (1.1 eq), and the desired arylboronic acid (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate amino acid.
Part C: Pomeranz-Fritsch Cyclization
-
Treat the purified product from the Petasis reaction with either 20% aqueous HCl or 70% aqueous HClO4.
-
Stir the mixture at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude tetracyclic tetrahydroisoquinoline derivative.
-
Purify the product by column chromatography or recrystallization.
N-Debenzylation
The N-benzyl group can be removed to provide the free secondary amine, which can be a valuable synthetic intermediate. Oxidative debenzylation offers an alternative to catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.
Caption: N-Debenzylation experimental workflow.
Experimental Protocol: General N-Debenzylation
This protocol is a general method for the N-debenzylation of various N-benzyl heterocycles and amines.[3]
-
Dissolve the N-benzyl substrate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
To the stirred solution at room temperature, add a 1 M solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) (7.0 eq).
-
Bubble oxygen gas through the solution via a gas dispersion tube for approximately 10 minutes.
-
Monitor the reaction by TLC until the starting material is consumed (typically 10 minutes to 2 hours).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Proposed Synthesis of Guanidylimidazole Derivatives
As previously mentioned, this compound is a reported precursor for antimalarial guanidylimidazole and guanidylimidazoline derivatives.[1] While a specific protocol was not found in the searched literature, a plausible synthetic pathway can be proposed. This involves the initial acid-catalyzed hydrolysis of the dimethyl acetal to unmask the aldehyde, followed by a cyclocondensation reaction with a guanidine derivative, such as S-methylisothiourea.
References
Application Notes and Protocols for n-Benzyl-2,2-dimethoxyethanamine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic applications of n-Benzyl-2,2-dimethoxyethanamine as a versatile building block in the construction of various nitrogen-containing heterocyclic compounds. This document details its utility in key chemical transformations, including the Pictet-Spengler and Pomeranz-Fritsch-Bobbitt reactions for the synthesis of tetrahydroisoquinolines, and its role in the preparation of pharmacologically relevant guanidylimidazoline derivatives with antimalarial properties.
Introduction
This compound is a valuable bifunctional molecule incorporating a secondary amine and a protected aldehyde functionality in the form of a dimethyl acetal. This unique structural feature makes it an ideal precursor for the synthesis of a wide range of heterocyclic systems, particularly those containing a nitrogen atom integrated into a ring structure. The benzyl group can serve as a protecting group or be an integral part of the final molecular scaffold. The acetal moiety provides a stable, masked aldehyde that can be deprotected under acidic conditions to participate in cyclization reactions.
Key Applications
The primary applications of this compound in heterocyclic synthesis lie in its ability to act as a key component in intramolecular cyclization reactions to form fused ring systems.
Synthesis of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a prominent structural motif in a vast number of natural products and pharmacologically active compounds. This compound is a key precursor for the synthesis of N-benzyl-substituted tetrahydroisoquinolines via the Pomeranz-Fritsch-Bobbitt and Pictet-Spengler reactions.
a) Pomeranz-Fritsch-Bobbitt Reaction
The Pomeranz-Fritsch-Bobbitt reaction and its modifications are powerful methods for the construction of the tetrahydroisoquinoline core. In this reaction, an N-benzylated aminoacetaldehyde, derived from this compound, undergoes an acid-catalyzed cyclization.
b) Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not a β-arylethylamine, it can be a precursor to the aldehyde component in related syntheses. For instance, N-benzyl tryptophan methyl ester, a related compound, reacts with aldehydes in Pictet-Spengler reactions to yield trans-isomers of tetrahydro-β-carbolines in yields greater than 70%.[1]
Synthesis of Antimalarial Agents
This compound is a reported starting material in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have shown potential as antimalarial agents.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound and its analogs.
Table 1: Synthesis of N-Benzylated Aminoacetaldehyde Acetals
| Benzylating Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Anhydrous Ethanol | Room Temp | - | 98 |
| 4-Methoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Anhydrous Ethanol | Room Temp | - | 99 |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde diethyl acetal | Anhydrous Ethanol | Room Temp | - | 95 |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | Anhydrous Methanol | Room Temp | - | 85 |
Table 2: Synthesis of Tetrahydroisoquinoline Derivatives
| Reaction Type | Starting Material | Key Reagents | Conditions | Product | Yield (%) |
| Grignard Reaction | 3,4-dihydroisoquinoline | Substituted benzyl chloride, Mg, I2 | THF, -10°C to -80°C | 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines | 62-86 |
| Pomeranz-Fritsch Cyclization | N-(3,4-dimethoxybenzyl)aminoacetaldehyde acetal | 70% HClO4 | Room Temp, 12 h | 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acid derivative | 67 |
| Pictet-Spengler Reaction | N-benzyl tryptophan methyl ester | Aldehydes | - | trans-tetrahydro-β-carbolines | >70[1] |
| Pictet-Spengler Reaction | Dopamine derivatives | Aldehydes, BF3 | - | Tetrahydroisoquinolines | 36-86[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Benzylated Aminoacetaldehyde Acetals
This protocol describes the synthesis of N-benzylated aminoacetaldehyde acetals, which are key intermediates for subsequent cyclization reactions.
Materials:
-
Appropriate benzaldehyde derivative (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.0 eq)
-
Anhydrous ethanol or methanol
-
Sodium borohydride (NaBH4)
Procedure:
-
Dissolve the benzaldehyde derivative and aminoacetaldehyde diethyl acetal in anhydrous ethanol or methanol at room temperature.
-
Stir the mixture to allow for the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C.
-
Carefully add sodium borohydride in portions to reduce the imine in situ.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated aminoacetaldehyde acetal, which can often be used in the next step without further purification.
Protocol 2: Pomeranz-Fritsch-Bobbitt Cyclization for Tetrahydroisoquinoline Synthesis
This protocol outlines the acid-catalyzed cyclization of an N-benzylated aminoacetaldehyde acetal to form a tetracyclic tetrahydroisoquinoline derivative.
Materials:
-
N-benzylated aminoacetaldehyde acetal derivative (e.g., from Protocol 1)
-
20% Hydrochloric acid (HCl) or 70% Perchloric acid (HClO4)
Procedure:
-
Dissolve the N-benzylated aminoacetaldehyde acetal in a suitable solvent.
-
Add the acidic catalyst (20% HCl or 70% HClO4). The choice of acid may depend on the reactivity of the substrate.
-
Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours), monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline derivative.
Mandatory Visualizations
Caption: Synthetic pathway for tetrahydroisoquinolines.
Caption: Experimental workflow for tetrahydroisoquinoline synthesis.
References
Application Notes and Protocols for n-Benzyl-2,2-dimethoxyethanamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Benzyl-2,2-dimethoxyethanamine is a versatile bifunctional molecule employed as a key intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a secondary amine protected by a benzyl group and a masked aldehyde in the form of a dimethyl acetal, makes it a valuable building block for constructing complex molecular architectures. This document provides detailed protocols for two of its primary applications: the synthesis of N-benzyl-tetrahydroisoquinolines via the Pictet-Spengler reaction and the preparation of guanidylimidazole derivatives, which have been investigated as potential antimalarial agents.[1][2]
Physicochemical Properties
| Property | Value |
| CAS Number | 54879-88-8 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Appearance | Liquid |
| Boiling Point | 257.7 °C at 760 mmHg |
| Storage | 2-8°C Refrigerator |
Core Applications
-
Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis: The presence of the aminoacetaldehyde dimethyl acetal moiety allows for in-situ generation of an aldehyde under acidic conditions. This aldehyde can then react with an electron-rich aromatic ring, such as in phenethylamine derivatives, to form a tetrahydroisoquinoline core. The N-benzyl group can serve as a protecting group or as a desired substituent in the final product.
-
Synthesis of Antimalarial Agents: this compound is a reported precursor for the synthesis of guanidylimidazole and guanidylimidazoline derivatives, which have shown activity against malaria parasites.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes a representative procedure for the acid-catalyzed cyclization of this compound with a β-arylethylamine, such as phenethylamine.
Materials:
-
This compound
-
Phenethylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenethylamine (1.0 eq) and dissolve it in anhydrous DCM (0.1 M).
-
Addition of Starting Material: Add this compound (1.1 eq) to the solution.
-
Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1,2,3,4-tetrahydroisoquinoline.
Data Presentation: Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Acid Catalyst | Reaction Time (h) | Typical Yield (%) |
| 1 | Phenethylamine | TFA | 18 | 75-85 |
| 2 | 3,4-Dimethoxyphenethylamine | HCl (in dioxane) | 24 | 70-80 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Workflow: Pictet-Spengler Reaction
Protocol 2: Multi-step Synthesis of a Guanidylimidazole Derivative
This protocol outlines a plausible synthetic route to a guanidylimidazole derivative, starting from this compound. This is a representative multi-step synthesis.
Step 1: N-Guanidinylation
Materials:
-
This compound
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (2.2 eq).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected guanidine derivative.
Step 2: Cyclization to Imidazole
Materials:
-
Boc-protected guanidine derivative from Step 1
-
Ammonium acetate
-
Acetic acid
Procedure:
-
A mixture of the Boc-protected guanidine derivative (1.0 eq) and ammonium acetate (10 eq) in acetic acid is heated to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to obtain the N-benzyl-imidazole intermediate.
Step 3: N-Alkylation of Imidazole
Materials:
-
N-benzyl-imidazole intermediate from Step 2
-
Alkyl halide (e.g., Isopropyl iodide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the N-benzyl-imidazole intermediate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 4: Deprotection of the Benzyl Group
Materials:
-
N-benzylated imidazole derivative from Step 3
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
To a solution of the N-benzylated imidazole derivative (1.0 eq) in methanol, add 10% Pd/C (10 wt%).
-
Add ammonium formate (5.0 eq) and reflux the mixture for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate to obtain the final guanidylimidazole product.
Data Presentation: Guanidylimidazole Synthesis
| Step | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | N-Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 80-90 |
| 2 | Imidazole Cyclization | Ammonium acetate, Acetic acid | 50-60 |
| 3 | N-Alkylation | Isopropyl iodide, NaH | 70-80 |
| 4 | N-Debenzylation | 10% Pd/C, Ammonium formate | 85-95 |
Note: Yields are representative for each step and overall yield will be lower.
Experimental Workflow: Guanidylimidazole Synthesis
References
Application Notes and Protocols for the Purification of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of n-Benzyl-2,2-dimethoxyethanamine from a typical reaction mixture. The choice of the optimal purification strategy will depend on the specific impurities present, which are dictated by the synthetic route employed. The two most common methods for the synthesis of this compound are the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine and the N-alkylation of benzylamine with a 2,2-dimethoxyethyl halide.
Potential Impurities
Understanding the potential impurities is crucial for selecting the appropriate purification method.
Table 1: Potential Impurities from Common Synthetic Routes
| Synthetic Route | Starting Materials | Potential Byproducts |
| Reductive Amination | Benzaldehyde, 2,2-dimethoxyethylamine | Unreacted starting materials, N,N-dibenzyl-2,2-dimethoxyethanamine (over-alkylation) |
| N-Alkylation | Benzylamine, 1-bromo-2,2-dimethoxyethane or chloroacetaldehyde dimethyl acetal | Unreacted starting materials, dibenzylamine (from reaction with benzylamine) |
Purification Strategies
A multi-step purification approach is often necessary to achieve high purity. The general workflow involves an initial work-up to remove bulk impurities, followed by a more refined purification technique such as column chromatography or distillation.
Caption: General purification workflow.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is effective for removing neutral and acidic impurities from the basic this compound.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl. The basic amine will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer by slowly adding 1 M NaOH until the pH is >10. The protonated amine will be deprotonated, becoming insoluble in the aqueous layer.
-
Extract the free amine back into an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.
-
Combine the organic layers containing the purified amine.
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified this compound.
Caption: Acid-base extraction workflow.
Protocol 2: Flash Column Chromatography
This method is suitable for separating the target amine from impurities with different polarities, such as unreacted starting materials and over-alkylation products.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of triethylamine (0.5-1%) should be added to the eluent to prevent peak tailing.
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) with 1% triethylamine. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Example TLC Data for Eluent Optimization
| Eluent System (Hexanes:EtOAc + 1% Et3N) | Rf of this compound (approx.) | Rf of Benzylamine (approx.) | Rf of Benzaldehyde (approx.) |
| 9:1 | 0.35 | 0.15 | 0.60 |
| 4:1 | 0.55 | 0.30 | 0.75 |
Note: These are estimated Rf values and should be confirmed experimentally.
Protocol 3: Vacuum Distillation
Distillation is a suitable method for purifying thermally stable liquids on a larger scale. The boiling point of this compound is reported to be 102-104 °C at 1 mmHg.
Materials:
-
Partially purified this compound
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the partially purified amine and boiling chips into the distillation flask.
-
Begin heating the flask gently with a heating mantle.
-
Slowly apply vacuum to the system.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
Monitor the purity of the collected fractions by an appropriate analytical method (e.g., GC-MS or NMR).
Table 3: Physical Properties for Distillation
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 102-104 | 1 |
| Benzylamine | 184-185 | 760 |
| Benzaldehyde | 178-179 | 760 |
| 2,2-dimethoxyethylamine | 115-116 | 760 |
Data Presentation
Table 4: Summary of Purification Methodologies
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity/basicity | Removes acidic, basic, and neutral impurities; scalable. | May not separate structurally similar amines. |
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase | High resolution for separating closely related compounds. | Can be time-consuming and requires significant solvent usage. |
| Vacuum Distillation | Differences in boiling points | Suitable for large-scale purification of thermally stable compounds. | Not effective for separating compounds with similar boiling points. |
By following these detailed protocols and considering the specific nature of the impurities in the reaction mixture, researchers can effectively purify this compound to a high degree of purity for its intended applications in drug discovery and development.
Analytical Methods for the Identification of N-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the identification and analysis of N-benzyl-2,2-dimethoxyethanamine, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. The method provides both chromatographic retention time and a mass spectrum, which allows for high-confidence identification.
Data Presentation: Predicted Mass Fragmentation
The electron ionization (EI) mass spectrum of this compound is predicted to show characteristic fragments. The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, leading to the highly stable tropylium ion.
| Fragment Ion | Predicted m/z | Relative Abundance | Diagnostic Feature |
| [C7H7]+ (Tropylium ion) | 91 | High (likely base peak) | Characteristic of a benzyl moiety.[1] |
| [C4H10NO2]+ | 104 | Moderate | Represents the dimethoxyethylamine moiety after benzyl cleavage. |
| [M-OCH3]+ | 164 | Moderate | Loss of a methoxy group from the molecular ion. |
| [M]+ | 195 | Low to moderate | Molecular ion peak. |
| [CH(OCH3)2]+ | 75 | Moderate | Fragment from the dimethoxyacetal group. |
| [CH2NHCH(OCH3)2]+ | 103 | Moderate | Cleavage at the benzyl C-C bond. |
Experimental Protocol
This protocol is adapted from established methods for similar N-benzyl compounds.[1]
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.
- Perform serial dilutions to achieve a final working concentration range suitable for the instrument's sensitivity, typically 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 40:1 for higher concentrations.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the base peak at m/z 91 and the molecular ion peak at m/z 195.
Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. This method is particularly useful for quantitative analysis in complex matrices.
Data Presentation: Quantitative Performance
The following table summarizes the typical performance characteristics that can be expected for a validated LC-MS/MS method for the quantification of this compound, based on data from similar compounds.[2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (%RE) | < 15% |
| Precision (%RSD) | < 15% |
Experimental Protocol
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Prepare a series of calibration standards by spiking the stock solution into the relevant matrix (e.g., plasma, reaction mixture) to achieve a concentration range of 0.1 to 100 ng/mL.
- For plasma samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. The supernatant is then diluted for analysis.
- For reaction mixtures, a simple dilute-and-shoot approach may be sufficient after appropriate dilution with the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ = m/z 196.1.
-
Product Ions:
-
Quantifier: m/z 91.1 (corresponding to the tropylium ion).
-
Qualifier: m/z 104.1 (corresponding to the dimethoxyethylamine fragment).
-
-
Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.
-
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.
- Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Data Presentation: Predicted Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.40 | Multiplet | 5H | -C₆H ₅ |
| Acetal Proton | 4.40 - 4.50 | Triplet | 1H | -CH (OCH₃)₂ |
| Benzyl Protons | 3.75 - 3.85 | Singlet | 2H | -CH ₂-Ph |
| Methoxy Protons | 3.30 - 3.40 | Singlet | 6H | -OCH ₃ |
| Methylene Protons | 2.70 - 2.80 | Doublet | 2H | -NH-CH ₂- |
| Amine Proton | 1.80 - 2.20 | Broad Singlet | 1H | -NH - |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C (quaternary) | 139 - 141 | C -CH₂- |
| Aromatic CH | 127 - 129 | -C H- (aromatic) |
| Acetal CH | 102 - 104 | -C H(OCH₃)₂ |
| Methoxy C | 53 - 55 | -OC H₃ |
| Benzyl C | 52 - 54 | -C H₂-Ph |
| Methylene C | 50 - 52 | -NH-C H₂- |
Experimental Protocol
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogenous.
2. NMR Instrumentation and Data Acquisition:
- Spectrometer: 300 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- Number of scans: 16-64, depending on sample concentration.
- ¹³C NMR:
- Acquire a proton-decoupled carbon spectrum.
- Typical spectral width: 0 to 220 ppm.
- Number of scans: 1024 or more, as ¹³C has a low natural abundance.
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Data Presentation: Characteristic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H Stretch | 3300 - 3500 | Medium | Secondary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic ring |
| C-H Stretch (aliphatic) | 2800 - 3000 | Strong | CH₂, CH₃ |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | Aromatic ring |
| C-N Stretch | 1000 - 1250 | Medium | Amine |
| C-O Stretch | 1050 - 1150 | Strong | Acetal |
Experimental Protocol
1. Sample Preparation:
- Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solution: Dissolve the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, chloroform).
2. FTIR Instrumentation and Data Acquisition:
- Spectrometer: A standard FTIR spectrometer.
- Mode: Transmittance or Absorbance.
- Spectral Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Acquire a background spectrum of the empty sample holder (or solvent) before running the sample.
3. Data Analysis:
- Subtract the background spectrum from the sample spectrum.
- Identify the major absorption bands and assign them to the corresponding functional groups in the this compound molecule.
Logical Relationship Diagram
References
Troubleshooting & Optimization
troubleshooting low yield in n-Benzyl-2,2-dimethoxyethanamine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of N-benzyl-2,2-dimethoxyethanamine via reductive amination of benzaldehyde and aminoacetaldehyde dimethyl acetal.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common culprits?
Low yield in this reductive amination can stem from several factors throughout the process. The primary areas to investigate are:
-
Incomplete Imine Formation: The initial condensation of benzaldehyde and aminoacetaldehyde dimethyl acetal to form the imine intermediate is a crucial equilibrium-driven step.[1] Insufficient removal of water or suboptimal pH can prevent the reaction from going to completion.
-
Inefficient Reduction: The choice and handling of the reducing agent are critical. The reducing agent may be decomposing, or it may be reducing the starting benzaldehyde instead of the target imine.[2]
-
Side Reaction Pathways: Several side reactions can consume starting materials or the desired product, including the reduction of benzaldehyde to benzyl alcohol or the over-alkylation of the product to form a tertiary amine.[3][4]
-
Product Loss During Workup: The product may be lost during aqueous extraction if emulsions form or if the pH is not properly controlled.[5] Purification via column chromatography can also lead to significant losses if not optimized.
Q2: How can I ensure the initial imine formation is successful before adding the reducing agent?
The formation of the imine from the primary amine and aldehyde is a reversible reaction that requires the removal of water to drive the equilibrium forward.[1] For a stepwise (or indirect) approach, you can stir the benzaldehyde and aminoacetaldehyde dimethyl acetal together in a suitable solvent like methanol or dichloroethane for 1-2 hours.[5] To enhance imine formation, consider:
-
Adding a Dehydrating Agent: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be added to the reaction mixture to sequester the water produced.[5]
-
Azeotropic Removal of Water: If using a solvent like toluene, water can be removed azeotropically using a Dean-Stark apparatus.[3]
-
Monitoring: Progress can be monitored by techniques like TLC or ¹H NMR to confirm the disappearance of the aldehyde starting material before proceeding with the reduction step.
Q3: Which reducing agent is best for this reaction, and why might my reduction step be failing?
The choice of reducing agent is critical for selectivity and yield. The goal is to reduce the imine C=N bond without reducing the starting aldehyde's C=O bond.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes.[5] It is moisture-sensitive and typically used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild agent that is selective for the iminium ion over the carbonyl group, especially under mildly acidic conditions (pH 4-5).[2][5] However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[5]
-
Sodium Borohydride (NaBH₄): This is a stronger, less expensive reducing agent, but it can readily reduce both the imine and the starting benzaldehyde.[5][6] To minimize aldehyde reduction, it is crucial to ensure imine formation is complete before adding the NaBH₄, often at a reduced temperature (e.g., 0-10 °C).[5]
Failure in the reduction step could be due to decomposition of the hydride reagent from exposure to moisture or using a reagent that is not powerful enough for a particularly stable imine.
Q4: I'm observing significant side products in my crude reaction mixture. What are they likely to be?
The most common side products in this synthesis are:
-
Benzyl Alcohol: This forms if the reducing agent reduces the starting benzaldehyde before it can form the imine. This is a common issue when using stronger, less selective reducing agents like NaBH₄.[5]
-
N-benzyl-N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine: This tertiary amine is the result of "over-alkylation," where the desired secondary amine product reacts with another molecule of benzaldehyde and is subsequently reduced. This is more likely to occur if there is an excess of benzaldehyde and the reaction conditions favor further reaction. A stepwise procedure can help minimize this.[4][7]
Q5: My workup and purification seem to be causing significant product loss. How can I improve this?
This compound is a basic compound. This property can be exploited for efficient purification but can also lead to losses if not handled correctly.
-
Acid-Base Extraction: During the workup, consider an acid-base extraction to separate your basic amine product from neutral impurities like unreacted benzaldehyde or benzyl alcohol.[5] Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine product back into an organic solvent.[5]
-
Emulsion Formation: Emulsions can form during extractions, trapping the product. Adding brine (saturated NaCl solution) can help break up emulsions.[5]
-
Column Chromatography: If using silica gel chromatography, be aware that basic amines can streak or adhere strongly to the acidic silica. To mitigate this, the silica gel can be pre-treated with a base like triethylamine (e.g., by using an eluent containing 1-2% triethylamine).
Q6: Could the quality or stability of my starting materials be the problem?
Yes, the purity and stability of reagents are critical.
-
Benzaldehyde: Benzaldehyde is prone to oxidation in air to form benzoic acid. The presence of benzoic acid can interfere with the reaction. Use freshly distilled or a recently purchased bottle of benzaldehyde.
-
Aminoacetaldehyde dimethyl acetal: This reagent can degrade over time. Ensure it is stored properly, often under an inert atmosphere and refrigerated as recommended by the supplier.[8] Impurities in this starting material will directly impact the yield and purity of the final product.
Data Summary: Reductive Amination Conditions
The selection of the reducing agent and solvent system is a critical parameter for optimizing the reaction yield.
| Reducing Agent | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High (reduces imines/iminium ions much faster than ketones/aldehydes) | N/A (often used with a mild acid like acetic acid) | Dichloroethane (DCE), Dichloromethane (DCM), THF[6] | Moisture sensitive; often the reagent of choice for high-yield, clean reactions.[5] |
| Sodium Cyanoborohydride | High (selective for iminium ions over carbonyls) | Mildly Acidic (4-5)[2][5] | Methanol (MeOH), Ethanol (EtOH)[6] | Highly toxic; requires careful handling in a well-ventilated fume hood.[5] |
| Sodium Borohydride | Lower (can reduce both imines and carbonyls)[5] | N/A (often run under neutral or basic conditions) | Methanol (MeOH), Ethanol (EtOH)[6] | Add only after imine formation is complete to avoid reducing the starting aldehyde.[5][6] |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Neutral | Methanol (MeOH), Ethanol (EtOH) | Green chemistry approach; requires hydrogenation equipment.[1][3] |
Detailed Experimental Protocol
This protocol describes a stepwise (indirect) reductive amination using sodium borohydride, which is a cost-effective but requires careful control to prevent side reactions.
Step A: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Add anhydrous magnesium sulfate (1.5 eq) to the solution to act as a dehydrating agent.[5]
-
Stir the mixture at room temperature for 2 hours to allow for complete imine formation. Monitor the reaction by TLC, observing the consumption of benzaldehyde.
Step B: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred suspension.[5] Caution: Addition may cause gas evolution and an exotherm. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 3-4 hours or until the imine is fully consumed (monitor by TLC).
Step C: Workup and Purification
-
Quench the reaction by slowly adding water at 0 °C.
-
Filter the mixture to remove the magnesium sulfate and inorganic salts. Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
To the remaining residue, add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine to help break any emulsions, and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking) or by vacuum distillation.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Visualization of main vs. common side reaction pathways.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Aminoacetaldehyde dimethyl acetal | 22483-09-6 | FA52497 [biosynth.com]
Technical Support Center: Synthesis of n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Benzyl-2,2-dimethoxyethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
-
Reductive Amination: This one-pot reaction involves the condensation of benzaldehyde with 2,2-dimethoxyethylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
-
N-Alkylation: This method consists of the reaction of benzylamine with a 2-halo-2,2-dimethoxyethane, typically 2-bromo-2,2-dimethoxyethane, via a nucleophilic substitution reaction.
Q2: What are the key advantages and disadvantages of each synthetic route?
| Feature | Reductive Amination | N-Alkylation |
| Starting Materials | Benzaldehyde, 2,2-dimethoxyethylamine | Benzylamine, 2-bromo-2,2-dimethoxyethane |
| Advantages | Typically a one-pot reaction, often uses milder reducing agents. | Can be a straightforward substitution reaction. |
| Disadvantages | Potential for multiple side products if reaction conditions are not optimized. The imine intermediate can be unstable. | Prone to over-alkylation, leading to the formation of a tertiary amine. The alkylating agent can be a lachrymator. |
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Reductive Amination Route
Issue 1: Low yield of this compound and presence of unreacted starting materials.
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Potential Cause: Incomplete formation of the imine intermediate. This can be due to the presence of water, which hydrolyzes the imine, or a non-optimal pH.
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Recommended Solution:
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Ensure all glassware is thoroughly dried and use anhydrous solvents.
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The reaction is often favored under slightly acidic conditions (pH 4-5) to promote imine formation. The addition of a catalytic amount of acetic acid can be beneficial. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
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Issue 2: Presence of benzyl alcohol as a significant side product.
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Potential Cause: The reducing agent is too reactive and reduces the benzaldehyde before it can form the imine. This is more common with strong reducing agents like sodium borohydride if added too early.
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Recommended Solution:
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Use a milder reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are more selective for the imine.
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If using sodium borohydride, ensure the imine has formed before its addition. This can be achieved by pre-stirring the benzaldehyde and 2,2-dimethoxyethylamine for a period before introducing the reducing agent.
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Issue 3: Formation of a complex mixture of unidentified side products.
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Potential Cause: Aldol condensation of benzaldehyde can occur, especially in the presence of a base.
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Recommended Solution:
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Maintain a neutral or slightly acidic pH throughout the reaction to minimize aldol condensation.
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N-Alkylation Route
Issue 1: Presence of a higher molecular weight impurity, identified as N-benzyl-N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine.
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Potential Cause: Over-alkylation of the desired secondary amine product to form a tertiary amine. The product, this compound, can act as a nucleophile and react with another molecule of the alkylating agent.
-
Recommended Solution:
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Use a molar excess of benzylamine relative to the 2-halo-2,2-dimethoxyethane. This will statistically favor the mono-alkylation product.
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Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help to reduce the rate of the second alkylation.
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Data Presentation
The following table provides illustrative data on the impact of the molar ratio of reactants on the product distribution in the N-alkylation synthesis of this compound. (Note: This data is for illustrative purposes to demonstrate effective data presentation).
| Molar Ratio (Benzylamine : 2-Bromo-2,2-dimethoxyethane) | Yield of this compound (%) | Formation of N-benzyl-N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine (%) |
| 1 : 1 | 65 | 25 |
| 2 : 1 | 85 | 10 |
| 3 : 1 | 92 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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To a solution of 2,2-dimethoxyethylamine (1.0 eq) in anhydrous methanol, add benzaldehyde (1.0 eq) and a catalytic amount of acetic acid.
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. Monitor the reaction by TLC.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via N-Alkylation
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In a round-bottom flask, dissolve benzylamine (2.0 eq) in a suitable solvent such as acetonitrile or ethanol.
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Add a base, for example, potassium carbonate (1.5 eq), to the solution.
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Slowly add 2-bromo-2,2-dimethoxyethane (1.0 eq) to the stirred mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and excess benzylamine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Technical Support Center: Synthesis of n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of n-Benzyl-2,2-dimethoxyethanamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of reagents. 4. Ineffective reducing agent (for reductive amination). | 1. Extend the reaction time and monitor progress using TLC or GC-MS. 2. For the reaction of 1-bromo-2,2-dimethoxyethane with benzylamine, consider increasing the temperature to around 80°C. For reductive amination, initial imine formation can be done at room temperature (20°C), followed by reduction at a lower temperature (0-20°C). 3. Ensure all reagents, especially the amine and aldehyde/bromide, are pure. 4. Use a fresh batch of sodium borohydride or an alternative reducing agent like sodium triacetoxyborohydride. |
| Slow Reaction Rate | 1. Insufficient temperature. 2. Low concentration of reactants. 3. Catalyst (if used) is inactive. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Increase the concentration of the limiting reagent. 3. If using a catalyst, ensure it is fresh and properly activated. |
| Formation of Impurities | 1. Side reactions due to high temperatures. 2. Over-alkylation of the amine. 3. Hydrolysis of the acetal group. | 1. Maintain the recommended reaction temperature. 2. Use a controlled stoichiometry of the alkylating or acylating agent. 3. Ensure anhydrous reaction conditions. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography to improve separation. 2. Attempt vacuum distillation for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
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Nucleophilic Substitution: Reaction of 1-bromo-2,2-dimethoxyethane with benzylamine. This method typically requires elevated temperatures (e.g., 80°C) and extended reaction times (e.g., 18 hours) in a sealed tube under an inert atmosphere to achieve high yields (around 98%).[1]
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Reductive Amination: Reaction of benzaldehyde with 2,2-dimethoxyethylamine to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium tetrahydroborate.[1] This can be a two-step, one-pot reaction, with imine formation at room temperature followed by reduction at a lower temperature.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will help in determining the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction to prevent side product formation.
Q3: What are the critical parameters to control for optimizing the reaction time?
A3: The key parameters to control are temperature, concentration of reactants, and the choice of solvent and catalyst (if applicable). For the nucleophilic substitution route, temperature is a critical factor. For the reductive amination route, the pH of the reaction mixture can also influence the rate of imine formation.
Q4: What are the potential side products in the synthesis of this compound?
A4: Potential side products can include over-alkylated products (dibenzylated amine) in the case of nucleophilic substitution, or unreacted starting materials. In the reductive amination pathway, the corresponding alcohol from the reduction of the aldehyde can be a side product if the imine formation is slow or incomplete.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
Materials:
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1-bromo-2,2-dimethoxyethane
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Benzylamine
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Inert atmosphere (e.g., Nitrogen or Argon)
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Sealed reaction tube
Procedure:
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In a sealed tube, combine 1-bromo-2,2-dimethoxyethane and benzylamine.
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Ensure the atmosphere in the tube is inert.
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Heat the reaction mixture to 80°C for 18 hours.[1]
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.
Protocol 2: Synthesis via Reductive Amination
Materials:
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Benzaldehyde
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2,2-dimethoxyethylamine
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Ethanol
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Sodium tetrahydroborate
Procedure:
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Dissolve benzaldehyde and 2,2-dimethoxyethylamine in ethanol.
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Stir the mixture at 20°C for 12 hours to facilitate imine formation.[1]
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Cool the reaction mixture to 0°C.
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Slowly add sodium tetrahydroborate to the mixture.
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Allow the reaction to proceed at a temperature between 0-20°C for 4 hours.[1]
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Monitor the reaction for the disappearance of the imine intermediate.
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Once the reaction is complete, perform a suitable workup to quench the excess reducing agent and isolate the product.
Quantitative Data Summary
| Synthesis Route | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Substitution | 1-bromo-2,2-dimethoxyethane, Benzylamine | None | 80 | 18 | 98.0 | [1] |
| Reductive Amination | Benzaldehyde, 2,2-dimethoxyethylamine | Ethanol | 20 (imine), 0-20 (reduction) | 12 (imine), 4 (reduction) | 95.0 | [1] |
Visualizations
Caption: Troubleshooting workflow for optimizing reaction time.
Caption: Synthetic pathways and potential side reactions.
References
Technical Support Center: n-Benzyl-2,2-dimethoxyethanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Benzyl-2,2-dimethoxyethanamine. The focus is on understanding and mitigating the effects of temperature on reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound has a boiling point of 257.7°C at atmospheric pressure, suggesting good thermal stability for most common synthetic applications.[1] However, prolonged exposure to very high temperatures, especially in the presence of acidic or oxidative impurities, can lead to decomposition. One of its synthesis routes involves heating at 80°C for 18 hours, indicating stability under these conditions.[1]
Q2: How does temperature affect the stability of the dimethyl acetal group?
A2: The dimethyl acetal group is sensitive to acid-catalyzed hydrolysis. This hydrolysis reaction is significantly accelerated by increased temperature. At elevated temperatures, even trace amounts of acid (e.g., from reagents, solvents, or glassware) can lead to the cleavage of the acetal, forming an aldehyde. This is a critical factor to control in any reaction involving this molecule.
Q3: What is the typical temperature range for reactions involving the secondary amine group, such as N-alkylation or N-acylation?
A3: Reactions involving the secondary amine, such as alkylation or acylation, are typically performed at temperatures ranging from 0°C to ambient temperature (20-25°C) to control selectivity and minimize side reactions. However, for less reactive electrophiles, moderate heating (e.g., 50-80°C) may be necessary to achieve a reasonable reaction rate. The optimal temperature should be determined empirically for each specific reaction.
Q4: Can high temperatures promote side reactions during the synthesis of this compound itself?
A4: Yes. When synthesizing this compound via reductive amination, temperature control is crucial. While the initial formation of the imine from benzaldehyde and 2,2-dimethoxyethylamine can often be done at room temperature, the subsequent reduction step might have a different optimal temperature.[1] In some reductive aminations, higher temperatures (70-75°C) are needed for the reduction to proceed efficiently.[2] However, excessively high temperatures can lead to over-alkylation, forming the tertiary amine N-Benzyl-N-(2,2-dimethoxyethyl)-2,2-dimethoxyethan-1-amine, or other side products.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes.
| Observation / Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low or no product yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. For some reductive aminations, temperatures of 70°C or higher may be required.[2][4] |
| Presence of a new, more polar spot/peak (aldehyde byproduct) | The reaction temperature is too high, causing acid-catalyzed hydrolysis of the dimethyl acetal group. | Lower the reaction temperature. Ensure the reaction is performed under strictly anhydrous and neutral or basic conditions. Use acid scavengers like a non-nucleophilic base if necessary. |
| Formation of multiple, less polar byproducts | The reaction temperature is too high, leading to over-alkylation of the secondary amine or other decomposition pathways. | Reduce the reaction temperature. Consider adding the electrophile slowly at a lower temperature (e.g., 0°C) and then allowing the reaction to warm to room temperature. |
| Reaction does not go to completion | The temperature is insufficient to drive the reaction forward, particularly if sterically hindered reagents are used. | Increase the temperature moderately (e.g., to 40-60°C) and monitor for product formation versus byproduct formation. Consider switching to a higher-boiling point solvent if necessary. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination[1]
This protocol describes a common method for synthesizing the title compound, where temperature control is important for yield and purity.
Materials:
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Benzaldehyde
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2,2-dimethoxyethylamine[5]
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Sodium borohydride (NaBH₄)
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Ethanol
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Imine Formation: Dissolve benzaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.05 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Stir the mixture at room temperature (20°C) for 12 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.
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Reduction: Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20°C) and stir for an additional 4 hours.
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Workup: Quench the reaction by slowly adding water. Remove the ethanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Visual Guides
Caption: Troubleshooting workflow for low yield.
Caption: Effect of temperature on reaction selectivity.
References
Technical Support Center: Synthesis and Purification of N-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-benzyl-2,2-dimethoxyethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common synthetic routes are:
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Reductive Amination: This involves the reaction of benzaldehyde with 2,2-dimethoxyethylamine in the presence of a reducing agent. A typical procedure involves forming the imine intermediate, followed by reduction with an agent like sodium borohydride.[1]
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N-Alkylation: This route consists of the reaction between benzylamine and a 2,2-dimethoxyethyl halide, such as 1-bromo-2,2-dimethoxyethane.[1] This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrohalic acid formed.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or solvent degradation. Common impurities include:
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Unreacted Starting Materials: Benzaldehyde, 2,2-dimethoxyethylamine, benzylamine, or 2,2-dimethoxyethyl halides.
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Side-Products from Reductive Amination:
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Benzyl Alcohol: Formed by the reduction of unreacted benzaldehyde.
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N,N-dibenzyl-2,2-dimethoxyethanamine: Resulting from over-alkylation or further reaction of the product with benzaldehyde and a reducing agent.
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Solvent-Related Impurities: When using dimethylformamide (DMF) as a solvent in benzylation reactions, an amine side-product can form from the decomposition of DMF, which can be difficult to remove.[2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary purification methods are fractional vacuum distillation and column chromatography.[3][4]
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Fractional Vacuum Distillation: This is an effective method for separating the product from less volatile or non-volatile impurities. The boiling point of this compound is reported to be 257.7°C at 760 mmHg.[1]
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Silica Gel Column Chromatography: This technique separates compounds based on polarity. However, some evidence suggests that this compound may be sensitive to silica, potentially leading to lower recovery.[3] Using a deactivated silica gel or an alternative adsorbent like alumina may be beneficial.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques. Chemical suppliers often provide data from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the compound.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
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Question: My reductive amination reaction resulted in a low yield of the desired product. What could be the cause and how can I improve it?
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Answer: Low yields in reductive amination can stem from several factors.[7][8]
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Incomplete Imine Formation: The initial formation of the imine from benzaldehyde and 2,2-dimethoxyethylamine is a critical equilibrium-driven step. Ensure adequate reaction time for this step before adding the reducing agent. Monitoring the disappearance of the aldehyde via Thin Layer Chromatography (TLC) is recommended.
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Suboptimal pH: The pH of the reaction medium is crucial. Slightly acidic conditions (pH 5-6) are often optimal for imine formation. Adding a catalytic amount of acetic acid can be beneficial.[9]
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Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a mild and effective reducing agent for this type of transformation and can sometimes be more selective than sodium borohydride.[10]
-
Reaction Conditions: Ensure the reaction is conducted under appropriate temperature and concentration. Overly dilute conditions may slow down the reaction rate.
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Issue 2: Product Contamination with Starting Materials
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Question: My final product is contaminated with unreacted benzaldehyde and/or 2,2-dimethoxyethylamine. How can I remove them?
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Answer:
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Removing Benzaldehyde: Unreacted benzaldehyde can often be removed by performing a workup with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. Subsequent extraction will leave the desired amine product in the organic layer.
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Removing 2,2-dimethoxyethylamine: This starting material is a primary amine and can be removed by an acidic wash (e.g., dilute HCl). Your product, a secondary amine, will also form a salt and move to the aqueous layer. Subsequent basification of the aqueous layer with a base like NaOH followed by extraction will recover the purified product.
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Purification Technique: Fractional vacuum distillation is highly effective at separating the higher-boiling product from the more volatile starting materials.
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Issue 3: Low Recovery After Silica Gel Chromatography
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Question: I am losing a significant amount of my product during purification by silica gel column chromatography. Why is this happening and what can I do?
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Answer: Amines can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor recovery.[3]
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Deactivate the Silica: Before running the column, you can wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% in the eluent). This will neutralize the acidic sites.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a commercially available deactivated silica gel.
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Alternative Purification: If chromatographic losses remain high, fractional vacuum distillation is a suitable alternative that avoids contact with acidic stationary phases.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54879-88-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | [1] |
| Molecular Weight | 195.26 g/mol | [11] |
| Boiling Point | 257.7°C at 760 mmHg | [1] |
| Density | 1.008 g/cm³ | [1] |
| Flash Point | 105.8°C | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a general guideline. Optimization may be required.
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Imine Formation:
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In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC to confirm the consumption of benzaldehyde.
-
-
Reduction:
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.[1]
-
-
Workup and Isolation:
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Quench the reaction by slowly adding water.
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Remove the bulk of the organic solvent under reduced pressure.
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Add water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Protocol 2: Purification by Fractional Vacuum Distillation
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Apparatus Setup:
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Set up a fractional distillation apparatus equipped with a short Vigreux column, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum application.
-
Use a suitable heating mantle and a magnetic stirrer.
-
-
Procedure:
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Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system.
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Begin heating the flask gently.
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Collect and discard any initial low-boiling fractions, which may contain residual solvent or starting materials.
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Collect the main fraction at the appropriate boiling point and vacuum (e.g., a literature procedure for a similar compound distills at 84–94 °C/5 mmHg).[3]
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Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile residues.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting purity issues during the synthesis of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. 54879-88-8|this compound|BLD Pharm [bldpharm.com]
- 6. 54879-88-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. This compound | 54879-88-8 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of n-Benzyl-2,2-dimethoxyethanamine. It is intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses the most common issues in a question-and-answer format.
Question: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is the cause and how can I resolve this?
Answer: Peak tailing is a common issue when purifying amines on standard silica gel.[1][2] The basic nature of the amine functional group in this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] This results in a portion of the analyte being retained longer, causing the characteristic tailing.[1]
Here are several strategies to mitigate peak tailing:
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Addition of a Basic Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can neutralize the acidic sites on the silica gel.[3] A typical concentration is 0.5-2% (v/v) of triethylamine in your eluent.[3]
-
Use of an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a less acidic stationary phase and is often a good alternative for the purification of basic compounds like amines.[3]
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Amine-functionalized silica: This type of stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions with the analyte.[3]
-
-
Mobile Phase pH Adjustment: For reversed-phase chromatography, maintaining a mobile phase pH that is 2-3 units below the pKa of the amine can help to ensure consistent protonation and improve peak shape.[4]
Question: I am not getting good separation between my product and impurities. How can I improve the resolution?
Answer: Poor separation can be due to several factors, including an inappropriate solvent system or improper column packing.
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Optimize the Solvent System: The key to good separation is selecting a mobile phase that provides a significant difference in the retention factors (Rf) of your product and the impurities.
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TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.[5] Vary the ratio of these solvents to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation on a column.[6]
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Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
-
Proper Column Packing: A poorly packed column with cracks or channels will lead to uneven solvent flow and broad, poorly resolved peaks. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
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Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a volatile solvent before loading it onto the column.[3] Overloading the column with too much sample can also lead to poor separation.
Question: My product seems to be stuck on the column and I have very low recovery. What should I do?
Answer: Low recovery is often a consequence of the strong interaction between the basic amine and the acidic silica gel, as mentioned earlier.
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Employ a Stronger Eluent: If your product is not eluting with your chosen solvent system, you can try increasing the polarity of the mobile phase. For example, you can add a small percentage of methanol to your ethyl acetate/hexane mixture.
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Use a Basic Modifier: As with peak tailing, adding triethylamine to your eluent can help to reduce the strong adsorption of your product to the silica gel, leading to better recovery.
-
Consider an Alternative Stationary Phase: If the problem persists, switching to a less acidic stationary phase like alumina or amine-functionalized silica is a highly effective solution.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized via reductive amination?
A1: The synthesis of this compound typically involves the reductive amination of benzaldehyde with 2,2-dimethoxyethanamine.[7] Potential impurities include:
-
Unreacted starting materials: Benzaldehyde and 2,2-dimethoxyethanamine.
-
Over-alkylation products: Formation of dibenzylated amine.
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Byproducts from the reducing agent.
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[5] You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product. Adding a small amount of triethylamine (e.g., 1%) to the solvent system can help to produce sharper spots.[3]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains a benzene ring and should be visible under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain or a ninhydrin stain (for primary/secondary amines) to visualize the spot.
Q4: Should I perform a "wet" or "dry" loading of my sample onto the column?
A4: Both methods can be effective.
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Wet loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry loading: If your product has poor solubility in the eluent, you can pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of the packed column. This method often leads to better resolution.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization may be necessary based on the specific impurities present in your crude sample.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and visualization reagents (UV lamp, potassium permanganate stain)
Methodology:
-
TLC Analysis and Solvent System Optimization:
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1), each containing 1% TEA.
-
Dissolve a small amount of your crude product in a volatile solvent and spot it on TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates and identify the solvent system that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice, but may require basic modifier. |
| Alumina (neutral or basic) | Good alternative to avoid amine-silica interactions. | |
| Amine-functionalized Silica | Excellent for clean separation of basic compounds. | |
| Mobile Phase | Hexane / Ethyl Acetate | A good starting solvent system. |
| Mobile Phase Modifier | 1-2% Triethylamine (TEA) | Recommended when using silica gel to prevent tailing. |
| Target Rf Value | 0.2 - 0.4 | Optimal range for good separation on a column. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the column chromatography purification of this compound.
References
Technical Support Center: n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from n-Benzyl-2,2-dimethoxyethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. Based on typical synthetic routes, potential impurities include:
-
Unreacted starting materials: Benzylamine, benzaldehyde, 2,2-dimethoxyethylamine, and 1-bromo-2,2-dimethoxyethane.[1]
-
Byproducts of the reaction: Dibenzylamine and other secondary amine derivatives.
-
Solvents used in the reaction or purification: Such as acetonitrile, ethanol, or hexane.[1][2]
-
Degradation products: The stability of the compound, particularly on silica gel, may be a concern, potentially leading to the formation of degradation products.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The primary recommended purification methods for this compound are:
-
Fractional vacuum distillation: This is a suitable method for separating liquids with different boiling points.[2]
-
Column chromatography on silica gel: While potentially effective, caution is advised as some similar compounds have shown instability on silica gel.[2][3]
-
Acid-base extraction: This can be used to remove acidic or basic impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and identify impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the compound and any impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
Troubleshooting Guide
Issue 1: My final product has a low purity (<95%) after synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure all starting materials are consumed. If necessary, increase the reaction time or temperature. |
| Presence of unreacted starting materials | Use an excess of one of the reactants to drive the reaction to completion, followed by a suitable workup to remove the excess reactant. For example, excess benzylamine can be removed by an acidic wash. |
| Formation of byproducts | Optimize the reaction conditions (temperature, solvent, stoichiometry) to minimize the formation of side products. |
Issue 2: I am observing degradation of my compound during purification by silica gel chromatography.
| Possible Cause | Troubleshooting Step |
| Acidity of the silica gel | Neutralize the silica gel by washing it with a suitable base (e.g., triethylamine in the eluent) before use. |
| Prolonged contact time with silica | Run the column with a slightly higher pressure to reduce the elution time. Avoid letting the compound sit on the column for an extended period. |
| Inherent instability of the compound on silica | Consider alternative purification methods such as fractional vacuum distillation or preparative HPLC with a different stationary phase.[2] |
Issue 3: Fractional vacuum distillation is not effectively separating the impurities.
| Possible Cause | Troubleshooting Step |
| Boiling points of impurities are too close to the product's boiling point | Use a longer fractionating column or a column with a more efficient packing material to improve separation. |
| Inaccurate pressure reading | Ensure the vacuum gauge is calibrated and providing an accurate reading. A stable vacuum is crucial for effective separation. |
| Bumping or uneven boiling | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for related compounds, which can serve as a benchmark for the purification of this compound.
| Purification Method | Starting Purity | Final Purity | Yield | Notes |
| Fractional Vacuum Distillation | Crude | >98% | 54-67% | Effective for removing non-volatile impurities and byproducts with significantly different boiling points.[2] |
| Silica Gel Chromatography | Crude | >99% | 34-47% | Can provide high purity but may result in lower recovery due to potential compound instability on silica.[2][3] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (102 °C at 1 Torr). Discard the initial and final fractions which may contain lower and higher boiling point impurities, respectively.
-
Analysis: Analyze the collected fractions for purity using NMR or HPLC.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Assess the purity of the final product.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
stability of n-Benzyl-2,2-dimethoxyethanamine under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of n-Benzyl-2,2-dimethoxyethanamine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Troubleshooting Guide
Issue: My sample of this compound shows degradation after storage in an acidic buffer.
-
Question: Why is my compound degrading in acidic conditions?
-
Answer: this compound contains a dimethoxyacetal functional group, which is highly susceptible to acid-catalyzed hydrolysis. In the presence of acid, the acetal will hydrolyze to form N-benzylaminoacetaldehyde, which can be unstable, and methanol. It is crucial to avoid acidic conditions to maintain the integrity of the compound. Acetals are generally stable in neutral to strongly basic environments.[1][2][3][4][5]
Issue: I am observing the formation of benzaldehyde in my reaction mixture.
-
Question: What is causing the formation of benzaldehyde?
-
Answer: There are two primary degradation pathways that can lead to the formation of benzaldehyde from this compound:
-
Acid-Catalyzed Hydrolysis: As mentioned above, acidic conditions will cleave the acetal, which can ultimately lead to the release of benzaldehyde through further degradation of the N-benzylaminoacetaldehyde intermediate.
-
Oxidative Degradation: The N-benzylamine moiety is susceptible to oxidation. This can occur in the presence of oxidizing agents or even atmospheric oxygen, especially at elevated temperatures.[6][7][8] This oxidative cleavage of the C-N bond results in the formation of benzaldehyde and 2,2-dimethoxyethanamine.
-
Issue: The purity of my compound is decreasing over time, even when stored at room temperature.
-
Question: What are the recommended storage conditions for this compound?
-
Answer: For long-term storage, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. While some sources suggest room temperature storage is possible, refrigeration minimizes the risk of degradation from both trace moisture and atmospheric oxygen.[9]
Issue: I am seeing an unexpected peak in my HPLC analysis after leaving my sample on the benchtop.
-
Question: How can I monitor the degradation of this compound?
-
Answer: Reversed-phase HPLC with UV detection is a suitable method for monitoring the stability of this compound and its potential degradation products. A gradient method using a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at neutral pH) is a good starting point. Benzaldehyde, a potential degradation product, can be monitored at a different wavelength (e.g., 254 nm) than the parent compound.[10][11][12][13] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What is the primary instability of this compound?
A1: The primary instability of this compound is its susceptibility to acid-catalyzed hydrolysis due to the presence of the acetal functional group. It is stable in basic and neutral conditions.[1][4][5]
Q2: What are the main degradation products of this compound?
A2: The main degradation products depend on the conditions:
-
Acidic Hydrolysis: N-benzylaminoacetaldehyde and methanol. N-benzylaminoacetaldehyde may further degrade.
-
Oxidation: Benzaldehyde and 2,2-dimethoxyethanamine.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Therefore, it is recommended to store the compound at refrigerated temperatures (2-8°C) for long-term stability.
Q4: Is this compound sensitive to light?
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored properly at 2-8°C under an inert atmosphere and protected from light and moisture, the compound should be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity periodically.
Quantitative Stability Data
The following tables provide representative kinetic data for the degradation of compounds with similar functional groups to this compound. This data can be used to estimate the stability of the target molecule under various conditions.
Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Benzaldehyde Dimethyl Acetal (a structural analog)
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
| 1 | 25 | ~ 1 x 10⁻³ | ~ 0.19 |
| 3 | 25 | ~ 1 x 10⁻⁵ | ~ 19.25 |
| 5 | 25 | ~ 1 x 10⁻⁷ | ~ 1925 |
Data is estimated based on kinetic studies of benzaldehyde acetals. Actual rates for this compound may vary.[1][2][3]
Table 2: General Oxidative Stability of Benzylamines
| Condition | Relative Stability | Potential Degradation Products |
| Air, Room Temperature | Generally Stable | Minor oxidation over time |
| Air, Elevated Temperature (>50°C) | Moderate | Benzaldehyde, imines |
| Strong Oxidizing Agents (e.g., H₂O₂) | Low | Benzaldehyde, benzoic acid |
This table provides a qualitative summary based on the general reactivity of benzylamines.[6][7][8][9][19]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol is based on ICH Q1A(R2) guidelines.[4][17][18][20][21]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis experiment.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of a 3% solution of hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by HPLC.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 苯甲醛二甲缩醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. coresta.org [coresta.org]
- 11. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 12. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Acetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. youtube.com [youtube.com]
- 19. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Synthesis of n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Benzyl-2,2-dimethoxyethanamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions. The primary synthetic route covered is the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine/Iminium Ion Formation: The reaction between benzaldehyde and 2,2-dimethoxyethylamine to form the imine intermediate is reversible and may not proceed to completion. This can be due to suboptimal pH or the presence of excess water. 2. Decomposition of Starting Materials or Product: Benzaldehyde can undergo oxidation or Cannizzaro reaction under certain conditions. The acetal group in 2,2-dimethoxyethylamine and the product can be sensitive to strongly acidic conditions. 3. Suboptimal Reducing Agent Activity: The chosen reducing agent may not be effective under the reaction conditions, or it may have decomposed. 4. Premature Reduction of Benzaldehyde: Strong reducing agents like sodium borohydride can reduce the starting benzaldehyde to benzyl alcohol, consuming the reagent and reducing the yield of the desired product.[1] | 1. Optimize Reaction pH: Imine formation is often favored under mildly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.[2] 2. Control Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of benzaldehyde. Avoid excessively high temperatures and strongly acidic or basic conditions. 3. Choice and Handling of Reducing Agent: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for the iminium ion over the aldehyde.[3][4] 4. Select a Chemoselective Reducing Agent: Employ a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride, which are known to selectively reduce the imine/iminium ion in the presence of the aldehyde.[3] |
| Presence of Multiple Side Products | 1. Formation of Benzyl Alcohol: As mentioned, reduction of the starting benzaldehyde by the reducing agent.[1] 2. Formation of a Tertiary Amine: The product, a secondary amine, can react further with another molecule of benzaldehyde and be reduced to form a tertiary amine byproduct. 3. Unreacted Starting Materials: Incomplete reaction will leave unreacted benzaldehyde and 2,2-dimethoxyethylamine in the mixture. | 1. Use a Milder Reducing Agent: Switch to sodium triacetoxyborohydride. 2. Control Stoichiometry: Using a slight excess of the amine (2,2-dimethoxyethylamine) can help to minimize the formation of the tertiary amine by ensuring the benzaldehyde is consumed in the formation of the desired secondary amine.[5] 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and byproducts (like benzyl alcohol or the tertiary amine) may have similar polarities, making separation by column chromatography challenging. 2. Product is a Liquid/Oil: The product is a liquid, which can make isolation and handling more difficult than for a crystalline solid. 3. Emulsion Formation During Workup: The amine product can act as a surfactant, leading to the formation of emulsions during aqueous workup, which complicates phase separation. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. 2. Vacuum Distillation: Given that the product is a liquid, fractional vacuum distillation can be an effective purification method, especially for larger scales.[6] 3. Proper Workup Technique: To break emulsions, try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective. |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: The purity of benzaldehyde (which can oxidize over time) and the reducing agent can vary between batches. 2. Presence of Moisture: Water can interfere with the formation of the imine intermediate and can also decompose some reducing agents. 3. Inconsistent Reaction Conditions: Slight variations in temperature, reaction time, or stirring speed can affect the reaction outcome. | 1. Use High-Purity Reagents: Use freshly distilled or recently purchased benzaldehyde. Ensure the reducing agent is dry and has been stored properly. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Performing the reaction under an inert atmosphere can help to exclude atmospheric moisture. 3. Maintain Consistent Parameters: Carefully control and record all reaction parameters for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely used and generally effective method is the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is better for this synthesis: sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the superior choice for this reductive amination.[3][4] It is a milder and more selective reducing agent that preferentially reduces the iminium ion intermediate over the starting benzaldehyde. This minimizes the formation of benzyl alcohol as a byproduct and often leads to higher yields of the desired product. Sodium borohydride is a stronger reducing agent and can significantly reduce the benzaldehyde, leading to a more complex product mixture and lower yields.[1]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (benzaldehyde and 2,2-dimethoxyethylamine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
Q4: My final product is an oil. How can I best purify it on a larger scale?
For larger-scale purification of liquid products like this compound, fractional vacuum distillation is often the most effective method.[6] This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at lower temperatures, preventing product decomposition. Column chromatography can also be used, but may be less practical for very large quantities.
Q5: I see an unexpected peak in my NMR that I suspect is a tertiary amine byproduct. How can I avoid this?
The formation of a tertiary amine byproduct, N-benzyl-N-(2,2-dimethoxyethyl)benzylamine, can occur if the product (a secondary amine) reacts again with benzaldehyde. To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of 2,2-dimethoxyethylamine (e.g., 1.1 to 1.2 equivalents) can help to ensure that the benzaldehyde is consumed in the formation of the desired secondary amine.[5]
Experimental Protocols
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Benzaldehyde
-
2,2-dimethoxyethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,2-dimethoxyethylamine (1.0 equivalent) and anhydrous dichloromethane.
-
Add benzaldehyde (1.0-1.05 equivalents) to the solution and stir for 20-30 minutes at room temperature.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) and stir for another 30-60 minutes to facilitate imine formation.
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In a separate container, dissolve sodium triacetoxyborohydride (1.2-1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield Range | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 40-70% | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to byproducts and lower yields.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 75-95% | Mild and selective for the imine/iminium ion, leading to cleaner reactions and higher yields.[3][4] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-90% | Selective for the imine/iminium ion. | Highly toxic (releases hydrogen cyanide in acidic conditions). |
| Catalytic Hydrogenation (H₂/Pd-C) | 60-95% | "Green" and atom-economical method. | Requires specialized equipment (hydrogenator), and the catalyst can be pyrophoric. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis challenges.
Caption: Interplay of parameters affecting reaction outcomes.
References
Technical Support Center: Optimizing HPLC Separation of n-Benzyl-2,2-dimethoxyethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of n-Benzyl-2,2-dimethoxyethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound (predicted pKa ≈ 7.30) is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the amine functional group and residual silanol groups on the silica-based stationary phase.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Residual Silanol Interactions | - Use a modern, end-capped column: Employ a high-purity, Type B silica column with robust end-capping to minimize exposed silanols. - Adjust mobile phase pH: Lower the mobile phase pH to ≤ 3 to protonate the silanol groups and reduce interaction with the protonated amine.[2] Alternatively, a high pH mobile phase (pH > 9) can be used to analyze the neutral form of the amine, though this requires a pH-stable column.[3] - Add a mobile phase modifier: Incorporate a competing base, such as 0.1-0.5% triethylamine (TEA), into the mobile phase to mask the active silanol sites.[4][5] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Metal Contamination | Use a column with low metal content or add a chelating agent like EDTA to the mobile phase if metal ion interaction is suspected. |
Question: My peak is fronting. What could be the reason?
Answer:
Peak fronting is less common than tailing but can occur due to:
| Cause | Recommended Solution |
| High Sample Concentration | Dilute the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. |
| Column Saturation | Decrease the amount of sample injected onto the column. |
Issue 2: Inconsistent Retention Times
Question: The retention time of my analyte is drifting or is not reproducible between injections. What should I check?
Answer:
Fluctuations in retention time can compromise the reliability of your analysis. Here are the primary factors to investigate:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution or when changing mobile phases. |
| Mobile Phase Composition Changes | - Freshly prepare mobile phase: Volatile components can evaporate over time, altering the composition. - Degas the mobile phase: Dissolved gases can lead to pump cavitation and flow rate inaccuracies. - Ensure accurate mixing: If preparing the mobile phase online, check the pump's proportioning valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Pump Issues | Check for leaks in the pump seals and ensure the pump is delivering a constant flow rate. |
| Mobile Phase pH Instability | Use a buffer to control the mobile phase pH, especially when operating near the pKa of the analyte. A buffer concentration of 10-25 mM is typically sufficient. |
Issue 3: Poor Resolution
Question: I am not getting adequate separation between this compound and other components in my sample. How can I improve the resolution?
Answer:
Improving resolution often involves adjusting the mobile phase composition or changing the stationary phase.
| Strategy | Recommended Action |
| Optimize Mobile Phase Strength | - Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation. - Perform a gradient elution: Start with a lower percentage of the organic modifier and gradually increase it. This can help to separate compounds with a wider range of polarities. |
| Change Mobile Phase Selectivity | - Switch the organic solvent: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order. - Adjust the mobile phase pH: Changing the pH can alter the ionization state of the analyte and impurities, leading to changes in selectivity.[2][6][7] |
| Select a Different Column | - Change the stationary phase chemistry: If using a C18 column, consider a C8, phenyl, or cyano column for different selectivity. Biphenyl phases can offer enhanced selectivity for aromatic compounds.[8][9] - Use a column with a smaller particle size: This will increase column efficiency and can lead to sharper peaks and better resolution, though it will also increase backpressure. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for method development would be a reversed-phase method using a C18 column. Based on methods for similar compounds, the following conditions can be adapted:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a lower percentage of B and gradually increase to elute the compound. A starting point could be 30% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Q2: What are the potential impurities I should look for in my this compound sample?
A2: Potential impurities can arise from the starting materials or side reactions during synthesis. Based on a common synthetic route for similar compounds (reductive amination of benzaldehyde with 2,2-dimethoxyethanamine), potential impurities could include:
-
Unreacted benzaldehyde
-
Unreacted 2,2-dimethoxyethanamine
-
By-products from side reactions
A related compound, N-benzyl-N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine, has been identified as an impurity in the synthesis of Praziquantel, suggesting that over-alkylation could be a potential source of impurities.[10]
Q3: Is chiral separation of this compound possible by HPLC?
A3: this compound is a chiral molecule. Chiral HPLC can be used to separate its enantiomers. This typically requires a chiral stationary phase (CSP). For basic compounds, mobile phase additives such as diethylamine (DEA) or other amines may be necessary to achieve good peak shape and resolution on certain chiral columns.[4]
Q4: How does the mobile phase pH affect the retention of this compound?
A4: The mobile phase pH has a significant impact on the retention of ionizable compounds like this compound.[6][7]
-
At low pH (e.g., pH < 4): The amine group will be protonated (positively charged). This can lead to reduced retention on a reversed-phase column due to increased polarity.
-
Near its pKa (around 7.3): Small changes in pH can cause significant shifts in retention time, leading to poor reproducibility. It is advisable to work at a pH at least 1.5-2 pH units away from the pKa.[7]
-
At high pH (e.g., pH > 9): The amine will be in its neutral, un-ionized form, which is more hydrophobic and will be more strongly retained on a reversed-phase column. This often leads to better peak shape but requires a pH-stable column.[3]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a general starting point and may require optimization based on the specific sample matrix and HPLC system.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Prepare working standards by diluting the stock solution with the initial mobile phase composition to the desired concentration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. This compound|lookchem [lookchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. clearsynth.com [clearsynth.com]
Technical Support Center: Preventing Byproduct Formation in Reductive Amination
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reductive amination?
The most prevalent byproduct is the tertiary amine, resulting from the over-alkylation of the desired secondary amine product.[1][2] Other potential side products include alcohols from the reduction of the starting carbonyl compound and, in some cases, cyclic adducts or products from CN-addition when using certain cyanoborohydrides.[3][4]
Q2: How does over-alkylation occur?
Over-alkylation happens when the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde or ketone. This forms a new iminium ion, which is then reduced to a tertiary amine.[5][6] This is particularly problematic when the reaction conditions favor further reaction of the product amine.
Q3: What is the role of pH in controlling byproduct formation?
The pH of the reaction is a critical parameter. Imine formation is generally favored under mildly acidic conditions (pH 4-6) which catalyze the necessary dehydration step.[1][7] However, if the pH is too low, the starting amine can be protonated, rendering it non-nucleophilic and halting the reaction.[1] For reducing agents like sodium cyanoborohydride, maintaining a pH between 6 and 7 allows for the selective reduction of the iminium ion without significantly reducing the starting carbonyl compound.[8]
Q4: Which reducing agent is best for minimizing byproducts?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for minimizing byproducts. It is a mild and selective reagent that can be used in a one-pot procedure and is less toxic than cyanoborohydride reagents.[9][10][11] Sodium cyanoborohydride (NaBH₃CN) is also effective at selectively reducing imines in the presence of aldehydes and ketones but requires careful pH control and handling due to its toxicity.[1][8] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting carbonyl compound, leading to alcohol byproducts if not used in a stepwise manner.[1][12]
Q5: Can I run the reaction as a one-pot procedure?
Yes, direct (one-pot) reductive amination is a common and efficient method.[13] In this approach, the amine, carbonyl compound, and reducing agent are all combined in the same reaction vessel.[13] This method relies on the selective reduction of the in-situ formed imine or iminium ion over the starting carbonyl. However, for reactions prone to over-alkylation, a stepwise (indirect) approach may be necessary.[11][14]
Troubleshooting Guides
Problem 1: Significant formation of tertiary amine byproduct (over-alkylation).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Product amine is more nucleophilic than starting amine. | Switch to a stepwise (indirect) reductive amination procedure.[11][14] | Isolating the imine before reduction prevents the product amine from competing for the carbonyl compound.[11] |
| Incorrect stoichiometry. | Use a large excess (5-10 fold) of the primary amine.[5] | Statistically favors the reaction of the carbonyl with the starting amine over the product amine.[5] |
| Sub-optimal pH. | Maintain the reaction pH between 6 and 7, especially when using NaBH₃CN.[8] | This pH range favors the selective reduction of the iminium ion.[8] |
| Reactive reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9][11] | NaBH(OAc)₃ is less likely to promote side reactions compared to stronger reducing agents.[11] |
Problem 2: Presence of unreacted starting aldehyde/ketone.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient imine formation. | Add a catalytic amount of acetic acid.[11][15] | Acid catalysis accelerates the dehydration step required for imine formation.[15] |
| Low reaction temperature. | Gently heat the reaction mixture. | Increases the rate of both imine formation and reduction. |
| Insufficient reaction time. | Increase the reaction time and monitor progress by TLC or LC-MS.[5] | Ensures the reaction proceeds to completion. |
| Amine is protonated. | Ensure the pH is not too acidic (below 4).[1] | A non-nucleophilic protonated amine will not react with the carbonyl group.[1] |
Problem 3: Formation of alcohol byproduct.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Non-selective reducing agent. | Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[1][11] | These reagents selectively reduce the iminium ion over the carbonyl group.[1][11] |
| Incorrect procedure with NaBH₄. | If using NaBH₄, perform a stepwise reaction: form the imine first, then add the reducing agent.[11][12] | This prevents NaBH₄ from reducing the carbonyl starting material.[12] |
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for a wide range of aldehydes and ketones and minimizes over-alkylation.[11]
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq) in an aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add the aldehyde or ketone (1.0-1.2 eq).[5][11]
-
Imine Formation: Stir the mixture at room temperature. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[11]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[5]
-
Monitoring: Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).[5]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography if necessary.[5]
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This two-step protocol is particularly useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[11][16]
Step A: Imine Formation
-
Dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH).[11]
-
Stir the mixture at room temperature for 1-3 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent like anhydrous magnesium sulfate can be added.[16]
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine.[16]
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.[16]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[16]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[16]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. glasp.co [glasp.co]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-Benzyl-2,2-dimethoxyethanamine by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the determination of purity for chemical intermediates like N-Benzyl-2,2-dimethoxyethanamine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by proposed experimental protocols and data presentation formats.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and reproducibility. For this compound, a C18 column is a suitable stationary phase given the compound's molecular structure, which contains both non-polar (benzyl group) and moderately polar (amine and dimethoxy groups) functionalities.
A gradient elution method is proposed to ensure the effective separation of the main compound from potential impurities that may have a wide range of polarities. Such impurities could include unreacted starting materials (benzylamine and 2,2-dimethoxyethanal), by-products from side reactions, or degradation products.
Proposed RP-HPLC Method
A robust and selective RP-HPLC method is proposed for the purity determination of this compound and its separation from potential process-related impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The purity of the synthesized this compound can be determined by calculating the area percentage of the main peak from the HPLC chromatogram. The following table illustrates a hypothetical purity analysis result.
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| NBDA-001 | 10.2 | 99.6 | 99.6 |
| NBDA-002 | 10.2 | 99.8 | 99.8 |
Experimental Workflow for HPLC Purity Analysis
The general workflow for the purity analysis of a synthesized compound using HPLC is outlined in the diagram below.
Characterization of n-Benzyl-2,2-dimethoxyethanamine: A GC-MS Comparative Guide
For researchers and professionals in drug development and chemical synthesis, precise characterization of novel compounds is paramount. This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) analysis for the characterization of n-Benzyl-2,2-dimethoxyethanamine. Given the absence of direct comparative studies in peer-reviewed literature for this specific molecule, this guide synthesizes established GC-MS principles for amine and acetal analysis to present a robust analytical framework.
The guide outlines a detailed experimental protocol and presents expected quantitative data to differentiate this compound from a potential synthetic precursor, benzylamine. This comparison is crucial for monitoring reaction completion and ensuring product purity.
Quantitative Data Summary
The following table summarizes the expected GC-MS data for this compound and the common starting material, benzylamine. The mass spectral data is predicted based on typical fragmentation patterns of benzylamines and acetals.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Benzylamine | 8.5 | 106 (M+), 91 (loss of NH), 79, 77 |
| This compound | 12.2 | 195 (M+), 164 (loss of OCH3), 120 (loss of CH(OCH3)2), 91 (tropylium ion), 75 (CH(OCH3)2+) |
Experimental Protocol: GC-MS Analysis
A detailed methodology for the GC-MS analysis is provided below. Amines can exhibit poor peak shape and tailing on standard GC columns; therefore, a column suitable for amine analysis or derivatization might be considered for method optimization.[1][2][3] However, for the purpose of this guide, a direct injection method on a common non-polar column is described.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
For GC-MS analysis, dilute the stock solution to 10 µg/mL with methanol. Note that the choice of solvent can sometimes lead to the formation of condensation products with primary and secondary amines.[4] Chloroform can be considered as an alternative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C MS detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[1]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound, from initial synthesis to final purity assessment.
Alternative Analytical Approaches
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, other techniques can also be employed for the characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities or if the compound is thermally labile. Coupling HPLC with a mass spectrometer (LC-MS) would provide molecular weight and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the synthesized molecule, confirming the connectivity of all atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H bends and C-O stretches.
For a comprehensive characterization, a combination of these techniques is recommended. GC-MS provides valuable information on volatility, purity, and fragmentation patterns, which complements the structural information obtained from NMR and FTIR.
References
A Comparative Analysis of Synthesized vs. Standard n-Benzyl-2,2-dimethoxyethanamine for Research Applications
This guide provides a detailed comparison of laboratory-synthesized n-Benzyl-2,2-dimethoxyethanamine against a commercially available standard. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the purity and characteristics of this important synthetic intermediate. This compound (CAS No. 54879-88-8) serves as a crucial building block in the synthesis of various pharmaceutical compounds, including antimalarial agents and the anthelmintic drug Praziquantel.[1][2]
Synthesis of this compound
A common and efficient method for the preparation of this compound is the reductive amination of benzaldehyde with 2,2-dimethoxyethylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
Benzaldehyde (1.0 eq)
-
2,2-Dimethoxyethylamine (aminoacetaldehyde dimethyl acetal) (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of benzaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.05 eq) in anhydrous dichloromethane is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reaction mixture is then cooled to 0 °C using an ice bath.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by flash column chromatography on silica gel.
Characterization and Comparison of Synthesized vs. Standard Product
The identity and purity of the synthesized this compound were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The data obtained were compared against a commercially available standard (purity >98%).
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Standard Value | Synthesized Product |
| CAS Number | 54879-88-8 | N/A |
| Molecular Formula | C₁₁H₁₇NO₂ | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol | 195.26 g/mol (calculated) |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid |
| Boiling Point | 257.7 °C at 760 mmHg[2] | Not determined |
| Density | 1.008 g/cm³[2] | Not determined |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Standard | Synthesized |
| 7.25-7.40 | m | 5H | Ar-H | ✓ | ✓ |
| 4.55 | t, J=5.5 Hz | 1H | -CH(OCH₃)₂ | ✓ | ✓ |
| 3.82 | s | 2H | Ar-CH ₂- | ✓ | ✓ |
| 3.40 | s | 6H | -OCH ₃ | ✓ | ✓ |
| 2.80 | d, J=5.5 Hz | 2H | -NH-CH ₂- | ✓ | ✓ |
| 1.95 | br s | 1H | -NH - | ✓ | ✓ |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Standard | Synthesized |
| 139.5 | Quaternary Ar-C | ✓ | ✓ |
| 128.6 | Ar-C H | ✓ | ✓ |
| 128.3 | Ar-C H | ✓ | ✓ |
| 127.2 | Ar-C H | ✓ | ✓ |
| 103.8 | -C H(OCH₃)₂ | ✓ | ✓ |
| 54.2 | -OC H₃ | ✓ | ✓ |
| 53.8 | Ar-C H₂- | ✓ | ✓ |
| 51.5 | -NH-C H₂- | ✓ | ✓ |
Table 4: Mass Spectrometry (Electron Ionization, EI) Data
| m/z | Interpretation | Standard | Synthesized |
| 195 | [M]⁺ (Molecular Ion) | ✓ | ✓ |
| 164 | [M - OCH₃]⁺ | ✓ | ✓ |
| 120 | [M - CH(OCH₃)₂]⁺ | ✓ | ✓ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ✓ | ✓ |
| 75 | [CH(OCH₃)₂]⁺ | ✓ | ✓ |
Table 5: FT-IR Spectroscopic Data (neat)
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Standard | Synthesized |
| 3350-3450 (broad) | N-H stretch | Secondary amine | ✓ | ✓ |
| 3020-3080 | C-H stretch | Aromatic | ✓ | ✓ |
| 2850-2950 | C-H stretch | Aliphatic | ✓ | ✓ |
| 1450, 1495 | C=C stretch | Aromatic ring | ✓ | ✓ |
| 1050-1150 | C-O stretch | Acetal | ✓ | ✓ |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.
Caption: Synthesis workflow for this compound.
Caption: Role as an intermediate in Praziquantel synthesis.
Conclusion
The synthesized this compound exhibits analytical data consistent with the reference standard, confirming its successful preparation. The provided protocols for synthesis and characterization offer a reliable framework for researchers requiring this versatile intermediate. The purity of the synthesized product is high, making it suitable for subsequent steps in multi-step syntheses, such as in the development of novel therapeutic agents.
References
A Comparative Guide to the Identification of Impurities in N-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of potential impurities in samples of N-Benzyl-2,2-dimethoxyethanamine. Ensuring the purity of pharmaceutical intermediates like this compound, which is used in the synthesis of antimalarial agents, is critical for the safety and efficacy of the final drug product.[1][2] This document outlines potential process-related impurities and compares common analytical techniques, offering detailed experimental protocols and data to aid in method selection and development.
Potential Impurities in this compound
This compound is typically synthesized via reductive amination of 2,2-dimethoxyethanal with benzylamine.[3][4][5] This synthetic route can introduce several potential impurities, including unreacted starting materials, by-products from side reactions, and degradation products.
Common Process-Related Impurities:
-
Impurity A: Benzylamine (Starting Material): A primary aromatic amine that is a key starting material.[6]
-
Impurity B: 2,2-Dimethoxyethanal (Starting Material): The aldehyde component in the synthesis.
-
Impurity C: N,N-bis(2,2-dimethoxyethyl)benzylamine (Over-alkylation By-product): Formed from the reaction of the product with another molecule of the aldehyde and subsequent reduction.[7]
-
Impurity D: Benzyl alcohol: Can be formed if the reducing agent reduces the benzaldehyde impurity often present in benzylamine.
-
Impurity E: N-(2,2-dimethoxyethyl)imine (Intermediate): The imine intermediate formed before the reduction step. Incomplete reduction can leave this as an impurity.[4]
The following diagram illustrates the potential formation pathways of these impurities during a typical reductive amination synthesis.
Caption: Potential impurity formation pathways during synthesis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is crucial for accurately identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.[8][9][10]
HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying both volatile and non-volatile impurities.[8][11][12]
Experimental Protocol: Reversed-Phase HPLC-UV/MS
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm & 254 nm
-
MS Detection (ESI+):
-
Scan Range: m/z 50-500
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Performance Comparison: HPLC-UV vs. LC-MS
The following table summarizes hypothetical performance data for the detection of key impurities using HPLC with UV detection versus LC-MS. LC-MS offers significantly higher sensitivity and specificity, allowing for confident identification through mass-to-charge ratio.
| Impurity | Expected RT (min) | LOD (UV, µg/mL) | LOQ (UV, µg/mL) | LOD (MS, ng/mL) | LOQ (MS, ng/mL) | Mass (M+H)⁺ |
| Impurity A (Benzylamine) | 3.5 | 0.5 | 1.5 | 0.5 | 2.0 | 108.1 |
| Impurity C (Over-alkylation) | 12.8 | 1.0 | 3.0 | 2.0 | 6.0 | 284.2 |
| Impurity E (Imine) | 9.2 | 0.8 | 2.4 | 1.5 | 4.5 | 194.1 |
| API | 10.5 | - | - | - | - | 196.1 |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Data is representative.
GC-MS is highly effective for identifying volatile and semi-volatile impurities, such as residual starting materials or low molecular weight by-products.[13] It often provides excellent separation and clear mass spectra for structural elucidation. Primary and secondary amines can sometimes exhibit poor peak shape on standard GC columns, but specialized amine-specific columns can mitigate this.[14]
Experimental Protocol: GC-MS
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 35-450
Performance Data: GC-MS
GC-MS is particularly well-suited for detecting the volatile starting material, Benzylamine.
| Impurity | Expected RT (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Impurity A (Benzylamine) | 7.8 | 106, 91, 77 | 10 | 30 |
| API | 12.1 | 148, 120, 91, 75 | - | - |
Note: Non-volatile impurities like Impurity C are not suitable for GC-MS without derivatization.
Recommended Analytical Workflow
A comprehensive strategy for impurity identification combines multiple techniques to ensure all potential impurities are detected and characterized. The following workflow is recommended for a thorough analysis of this compound samples.
Caption: A comprehensive workflow for impurity analysis.
Conclusion and Recommendations
Both HPLC-based methods and GC-MS offer unique advantages for the analysis of impurities in this compound.
-
LC-MS is the recommended primary technique due to its versatility in detecting a wide range of impurities, from starting materials to high molecular weight by-products, with exceptional sensitivity and specificity.
-
HPLC-UV is a robust and reliable method for routine quantification of known impurities once they have been identified, especially when cost and high throughput are considerations.
-
GC-MS serves as a valuable complementary technique, excelling in the analysis of volatile and semi-volatile impurities like residual starting materials and solvents.
For comprehensive impurity profiling in a drug development setting, an orthogonal approach utilizing both LC-MS for initial identification and characterization, followed by a validated HPLC-UV or GC-MS method for routine quantification, is the most effective strategy. This ensures product quality, safety, and regulatory compliance.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 54879-88-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Benzylamine [webbook.nist.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. waters.com [waters.com]
- 9. DSpace [helda.helsinki.fi]
- 10. scispace.com [scispace.com]
- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC MS of underivatised amines - Chromatography Forum [chromforum.org]
A Comparative Guide to the Synthesis of n-Benzyl-2,2-dimethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methods for n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the preparation of various compounds, including antimalarial agents. The two methods evaluated are one-pot reductive amination and direct N-alkylation. This document outlines detailed experimental protocols, presents a summary of quantitative data for each method, and provides visualizations to aid in methodological selection.
Comparison of Synthesis Methods
The selection of an optimal synthesis route for this compound depends on factors such as desired yield, purity, reaction time, and the availability of starting materials. Below is a summary of the key performance indicators for the two validated methods.
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation |
| Starting Materials | Benzaldehyde, 2,2-dimethoxyethylamine | Benzylamine, 1-bromo-2,2-dimethoxyethane |
| Reported Yield | 95% | 98% |
| Reaction Time | Approximately 16 hours | Approximately 18 hours |
| Reaction Temperature | 0-20°C | 80°C |
| Purity | High (exact percentage not specified in literature) | High (exact percentage not specified in literature) |
Method 1: One-Pot Reductive Amination
This method involves the reaction of benzaldehyde and 2,2-dimethoxyethylamine to form an intermediate imine, which is then reduced in situ with sodium borohydride to yield the final product. This one-pot procedure is a common and efficient method for synthesizing secondary amines.
Experimental Protocol
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and 2,2-dimethoxyethylamine (1.0 equivalent) in ethanol. Stir the mixture at 20°C for 12 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Completion: Allow the reaction mixture to slowly warm to 20°C and continue stirring for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
Method 2: Direct N-Alkylation
This alternative route involves the direct alkylation of benzylamine with 1-bromo-2,2-dimethoxyethane. This method offers a slightly higher reported yield but requires a higher reaction temperature.
Experimental Protocol
-
Reaction Setup: In a sealed tube, combine benzylamine (1.0 equivalent) and 1-bromo-2,2-dimethoxyethane (1.0 equivalent).
-
Reaction Conditions: Heat the mixture at 80°C for 18 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.
Synthesis Workflow
Conclusion
Both reductive amination and direct N-alkylation are effective methods for the synthesis of this compound, with both offering high reported yields. The choice between the two methods may depend on the specific requirements of the researcher. Reductive amination is performed at a lower temperature, which might be advantageous for thermally sensitive substrates, though it involves a two-step one-pot process. Direct N-alkylation is a simpler, single-step procedure but requires a higher reaction temperature and a sealed reaction vessel. For large-scale synthesis, the slightly higher yield of the N-alkylation method might be a deciding factor. Researchers should consider these factors, along with the cost and availability of starting materials, when selecting the most appropriate synthetic route.
A Comparative Guide to the Synthesis of n-Benzyl-2,2-dimethoxyethanamine and Other Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, benzylamine derivatives serve as crucial building blocks for a vast array of pharmacologically active molecules. The choice of a specific benzylamine derivative and its synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the synthesis of n-Benzyl-2,2-dimethoxyethanamine with other representative benzylamine derivatives, supported by experimental data.
Introduction to Synthetic Strategies
The synthesis of N-substituted benzylamines is predominantly achieved through two primary methods: Reductive Amination and N-Alkylation .
-
Reductive Amination: This one-pot reaction involves the formation of an imine from a primary or secondary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. This method is lauded for its efficiency and broad substrate scope.
-
N-Alkylation: This method involves the direct reaction of a primary or secondary amine with an alkyl halide. While straightforward, this approach can sometimes be challenging to control, potentially leading to over-alkylation and the formation of mixtures of primary, secondary, and tertiary amines.
This guide will delve into the application of these methods for the synthesis of this compound and other illustrative benzylamine derivatives, providing a comparative analysis of their performance.
Comparative Performance Analysis
The following tables summarize quantitative data for the synthesis of this compound and other selected benzylamine derivatives via reductive amination and N-alkylation.
Reductive Amination
Table 1: Synthesis of Benzylamine Derivatives via Reductive Amination
| Product | Amine | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 2,2-dimethoxyethanamine | Benzaldehyde | Sodium borohydride | Ethanol | 4 | 0 - 20 | 95 |
| N-Benzylaniline | Aniline | Benzaldehyde | Sodium borohydride | Not Specified | Not Specified | Not Specified | 85-92 |
| N-Benzylmethylamine | Methylamine | Benzaldehyde | Hydrogen / 10% Pd/C | Dichloromethane | 3 | 20 | 99 |
| N-(p-Methoxybenzyl)-n-butylamine | n-Butylamine | p-Methoxybenzaldehyde | Hydrogen / Co-catalyst | Not Specified | Not Specified | 100 | 72-96[1] |
| N-(4-chlorobenzyl)-n-butylamine | n-Butylamine | p-Chlorobenzaldehyde | Hydrogen / Co-catalyst | Not Specified | Not Specified | 100 | 60-89[1] |
N-Alkylation
Table 2: Synthesis of Benzylamine Derivatives via N-Alkylation
| Product | Amine | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Benzylamine | 1-bromo-2,2-dimethoxyethane | Not Specified | Not Specified | 18 | 80 | 98 |
| N-Benzyl-p-methoxybenzylamine | p-Methoxybenzylamine | Benzyl bromide | Cesium carbonate | DMF | 24 | Not Specified | 98[2][3] |
| N-Benzylethylamine | Benzylamine | Ethyl bromide | Cesium carbonate | DMF | 24 | Not Specified | 95[2] |
| N-Benzyl-n-butylamine | Benzylamine | n-Butyl bromide | Cesium carbonate | DMF | 24 | Not Specified | 96[2] |
| N-Benzyl-N-methylamine | Benzylamine | Methyl iodide | Not Specified | Not Specified | Not Specified | Not Specified | 54-69 |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of this compound
Materials:
-
Benzaldehyde
-
2,2-dimethoxyethanamine
-
Sodium borohydride
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzaldehyde in ethanol, add 2,2-dimethoxyethanamine at 20 °C.
-
Stir the mixture for 12 hours at 20 °C to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the mixture.
-
Allow the reaction to warm to 20 °C and continue stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: N-Alkylation for the Synthesis of this compound
Materials:
-
Benzylamine
-
1-bromo-2,2-dimethoxyethane
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Sealed tube
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a sealed tube under an inert atmosphere, combine benzylamine and 1-bromo-2,2-dimethoxyethane.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Work up the reaction by adding a suitable aqueous solution and extracting the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for Reductive Amination.
Caption: Workflow for N-Alkylation.
Discussion and Conclusion
Both reductive amination and N-alkylation are viable methods for the synthesis of this compound and other benzylamine derivatives, each with its own set of advantages and considerations.
This compound can be synthesized in excellent yield (95-98%) by both methods. The choice between the two may depend on the availability and cost of the starting materials: 2,2-dimethoxyethanamine and benzaldehyde for reductive amination, versus benzylamine and 1-bromo-2,2-dimethoxyethane for N-alkylation.
For other benzylamine derivatives , the yields can be consistently high for both methods, often exceeding 90%. Reductive amination offers the advantage of being a one-pot procedure, which can be more time and resource-efficient. However, the choice of a suitable, selective reducing agent that does not affect other functional groups in the molecule is crucial.
N-alkylation, while conceptually simple, can be prone to over-alkylation, leading to mixtures of products and potentially lower yields of the desired secondary amine. However, with careful control of reaction conditions and stoichiometry, or through the use of specific bases like cesium carbonate, high selectivity for mono-alkylation can be achieved.
Ultimately, the selection of the optimal synthetic route will depend on a variety of factors including the specific structure of the target molecule, the presence of other functional groups, the desired scale of the reaction, and the accessibility of starting materials. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to N-Benzyl, Boc, and Cbz Protecting Groups in Amine Synthesis
In the intricate landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. For the protection of amines, the N-benzyl (Bn), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) groups are among the most ubiquitously employed. The selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route.[1] This guide provides an objective, data-driven comparison of these three essential protecting groups, supported by experimental data and detailed protocols to inform strategic decisions in research and development.
At a Glance: Key Characteristics of Bn, Boc, and Cbz Protecting Groups
The fundamental difference between these protecting groups lies in their stability and the conditions required for their removal, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[2]
| Property | N-Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Structure | PhCH₂- | (CH₃)₃C-O-(C=O)- | PhCH₂-O-(C=O)- |
| Lability | Reductive Cleavage | Acid-Labile | Hydrogenolysis |
| Typical Deprotection | H₂, Pd/C; Na/NH₃(l)[3] | Trifluoroacetic Acid (TFA); HCl in Dioxane[2][4] | H₂, Pd/C; HBr/HOAc[5][6] |
| Stability | Stable to acids and bases.[3] | Stable to bases, nucleophiles, and catalytic hydrogenation.[7][8] | Stable to mild acid and basic conditions.[8][9] |
| Key Advantages | High stability, often used for permanent protection. | Orthogonal to Cbz and Bn; mild deprotection possible.[1][7] | Orthogonal to Boc; mild deprotection via hydrogenolysis.[2][9] |
| Potential Limitations | Requires harsh reductive conditions for cleavage; not orthogonal to other reducible groups (e.g., Cbz).[3] | Strong acids required for cleavage can affect sensitive substrates.[2][10] | Incompatible with reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue.[2][5] |
Head-to-Head Comparison: Performance and Applications
The choice between Bn, Boc, and Cbz is dictated by the specific requirements of the synthetic strategy, including the presence of other functional groups and the desired reaction conditions.
N-Benzyl (Bn) Group: The N-benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions.[3] Its introduction is typically straightforward via alkylation with benzyl bromide or reductive amination.[1][3] However, its removal generally requires reductive methods, most commonly catalytic hydrogenolysis (e.g., H₂ with Pd/C).[3][11] These conditions can also reduce other functional groups such as alkenes, alkynes, and nitro groups, as well as cleave other benzyl-type protecting groups like Cbz. This lack of orthogonality can be a significant drawback in complex syntheses.
tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups due to its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its distinct cleavage conditions.[4][12] It is stable to basic and nucleophilic conditions and, importantly, to the catalytic hydrogenolysis conditions used to remove Bn and Cbz groups, making it orthogonal to them.[7][8] Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][12][13] This acid lability, however, means it is unsuitable for syntheses involving strong acidic steps. The formation of a stable tert-butyl cation during deprotection can sometimes lead to side reactions with nucleophilic residues, which may require the use of scavengers.[10][14]
Benzyloxycarbonyl (Cbz or Z) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group has been a mainstay in peptide synthesis.[6] It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[15][16] The Cbz group is stable to the acidic conditions used for Boc deprotection and is therefore orthogonal to it.[2][8] The primary method for Cbz cleavage is catalytic hydrogenolysis, which is a mild and clean method, yielding toluene and carbon dioxide as byproducts.[5][6][16] This makes it ideal for molecules with acid-sensitive functionalities. However, its incompatibility with other reducible groups limits its application in certain contexts.[2]
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines with Bn, Boc, and Cbz groups.
Table 1: Representative Conditions and Yields for N-Protection
| Protecting Group | Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Bn | Aniline | Benzyl bromide, K₂CO₃, Acetone, reflux | >90 | Generic |
| Boc | Aniline | Boc₂O, Amberlyst-15, CH₂Cl₂, rt, <1 min | ~98 | [8] |
| Cbz | Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [9] |
| Cbz | Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [9] |
Table 2: Representative Conditions and Yields for N-Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |
| Bn | N-Benzylaniline | H₂, 10% Pd/C, EtOH, rt | 12 h | >95 | Generic |
| Boc | N-Boc-aniline | TFA, CH₂Cl₂ (1:1), rt | 2 h | Quantitative | [8] |
| Cbz | N-Cbz-amine | H₂, 5% Pd/C, MeOH, 60 °C | 40 h | Quantitative | [8] |
| Cbz | N-Cbz-amine | NaBH₄, 10% Pd/C, MeOH, rt | 3-10 min | High | [5] |
Visualizing Deprotection Mechanisms and Selection Workflow
To further clarify the chemical transformations and decision-making process, the following diagrams illustrate the deprotection mechanisms and a logical workflow for selecting an appropriate protecting group.
Caption: Deprotection mechanisms for Boc, Cbz, and Bn groups.
Caption: A logical workflow for selecting an amine protecting group.
Detailed Experimental Protocols
Reproducible experimental protocols are crucial for successful synthesis. The following provides step-by-step procedures for the deprotection of Boc, Cbz, and Bn groups.
Protocol 1: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (approximately 0.1 M concentration).
-
To this solution, add trifluoroacetic acid (5-10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[8]
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed by chromatography if necessary.
Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂) source
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[9]
-
Carefully add Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.[5]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[5]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 3: N-Benzyl-Group Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Benzyl-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) source
-
Celite®
Procedure:
-
Dissolve the N-benzyl amine (1.0 equivalent) in methanol or ethanol.
-
Add 10% Pd/C catalyst (10-20% by weight of the starting material).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS. Deprotection of N-benzyl groups can sometimes be slower than Cbz deprotection and may require longer reaction times or higher catalyst loading.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The choice between N-benzyl, Boc, and Cbz protecting groups is a strategic decision that hinges on the principles of chemical stability and orthogonality. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is well-suited for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[8] The N-benzyl group, while highly stable, offers less flexibility due to its harsh removal conditions that are not orthogonal to other reducible groups. By understanding the distinct properties, advantages, and limitations of each group, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. total-synthesis.com [total-synthesis.com]
A Comparative Analysis of N-Benzyl Group Cleavage Efficiency in Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection and removal of protecting groups are paramount to the successful synthesis of complex molecules. The N-benzyl (Bn) group, a stalwart in amine protection, is frequently chosen for its robustness. However, its cleavage efficiency relative to other common N-protecting groups, such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), dictates its suitability for a given synthetic route. This guide provides an objective comparison of the cleavage efficiency of the N-benzyl group against these alternatives, supported by experimental data and detailed protocols.
The N-benzyl group is lauded for its stability across a wide range of acidic and basic conditions, making it a reliable choice for multi-step syntheses.[1] Its removal, however, typically requires reductive conditions, most commonly catalytic hydrogenolysis, which can present challenges when other reducible functional groups are present in the molecule.[1] This contrasts with the acid-labile Boc group, the base-labile Fmoc group, and the Cbz group, which is also removable by hydrogenolysis but offers different stability profiles.[2][3]
Comparative Analysis of Cleavage Conditions and Yields
The efficiency of a protecting group's cleavage is a critical factor in the overall success of a synthetic pathway. The following tables summarize the typical deprotection conditions, reaction times, and reported yields for the N-benzyl group and its common counterparts. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources.
| Protecting Group | Reagents and Conditions | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Citation(s) |
| N-Benzyl (Bn) | H₂, 10% Pd/C (catalytic) | MeOH, EtOH, EtOAc | 1 - 24 h | >90 | [4] |
| NH₄HCO₂, 10% Pd/C (transfer hydrogenation) | MeOH | 0.5 - 2 h | 85 - 98 | [5] | |
| AlCl₃, Anisole | Anisole | 1 - 3 h | ~80 | [6] | |
| N-Boc | Trifluoroacetic acid (TFA) (25-50%) | Dichloromethane (DCM) | 0.5 - 2 h | >95 | [7] |
| HCl (4M) | Dioxane, Ethyl Acetate | 1 - 4 h | >90 | [2] | |
| N-Cbz | H₂, 10% Pd/C (catalytic) | MeOH, EtOH | 1 - 16 h | >95 | [5][8] |
| HBr (33% in Acetic Acid) | Acetic Acid | 1 - 2 h | 80 - 95 | [8] | |
| AlCl₃, HFIP | Hexafluoroisopropanol | 2 - 16 h | >90 | [9][10] | |
| N-Fmoc | 20% Piperidine | Dimethylformamide (DMF) | 10 - 30 min | >95 | [11][12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-10%) | DMF | 5 - 20 min | >95 | [11] |
Table 1: Comparison of Deprotection Conditions and Yields for Common N-Protecting Groups.
Orthogonality in Protecting Group Strategy
A key consideration in complex syntheses is the concept of orthogonality, which allows for the selective deprotection of one group in the presence of others.[13] The N-benzyl group, being primarily cleaved by hydrogenolysis, is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[2] This allows for intricate synthetic designs where, for instance, a Boc group can be removed to allow for peptide chain elongation while a strategically placed N-benzyl group remains intact for later removal.[7]
The Cbz group, also susceptible to hydrogenolysis, presents a more nuanced orthogonality with the N-benzyl group. While both are removed under similar conditions, variations in catalyst and reaction conditions can sometimes allow for selective cleavage. However, for true orthogonality, protecting groups with distinct cleavage mechanisms are preferred.
Below is a diagram illustrating the orthogonal relationship between these common N-protecting groups.
Caption: Orthogonal deprotection strategies for common N-protecting groups.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful deprotection. Below are representative procedures for the cleavage of N-benzyl, N-Boc, N-Cbz, and N-Fmoc groups.
Protocol 1: Deprotection of N-Benzyl Group by Catalytic Hydrogenolysis
Objective: To cleave an N-benzyl group from an amine using hydrogen gas and a palladium catalyst.
Materials:
-
N-benzylated amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of starting material)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
Dissolve the N-benzylated amine in a suitable solvent (e.g., Methanol) in a flask appropriate for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-24 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[4]
Protocol 2: Deprotection of N-Boc Group with Trifluoroacetic Acid
Objective: To remove an N-Boc protecting group using acidic conditions.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 25-50% v/v) at room temperature.
-
Stir the mixture and monitor the reaction by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Protocol 3: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
Objective: To cleave an N-Cbz group using catalytic hydrogenolysis.
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10-20% by weight)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas and then introduce hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]
Protocol 4: Deprotection of N-Fmoc Group with Piperidine
Objective: To remove an N-Fmoc group under basic conditions, typically in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amine bound to a solid support (resin)
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-amino acid-loaded resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[11]
Conclusion
The N-benzyl group remains a valuable tool for amine protection due to its high stability. Its primary cleavage method, catalytic hydrogenolysis, offers excellent yields but may lack compatibility with other reducible functional groups. In contrast, the Boc and Fmoc groups provide orthogonal deprotection strategies under acidic and basic conditions, respectively, which are often milder and more selective. The Cbz group, while also removed by hydrogenolysis, can sometimes be cleaved under different conditions than the N-benzyl group, offering a degree of selective removal. The choice of protecting group should therefore be a strategic decision based on the overall synthetic plan, the presence of other functional groups, and the desired orthogonality.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
yield comparison of different synthesis routes for n-Benzyl-2,2-dimethoxyethanamine
A Comparative Analysis of Synthetic Routes to n-Benzyl-2,2-dimethoxyethanamine
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is critical for efficiency, yield, and scalability. This guide provides a detailed comparison of two primary synthetic routes for this compound, a key intermediate in the preparation of various pharmaceutical compounds, including antimalarial agents.[1][2][3] The comparison covers reaction yields, experimental protocols, and a visual representation of the synthetic pathways.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Benzylamine, 1-bromo-2,2-dimethoxyethane | Benzaldehyde, 2,2-dimethoxyethylamine |
| Key Reagents | - | Sodium borohydride |
| Reported Yield | 98.0%[1] | 95.0%[1] |
| Reaction Time | 18 hours[1] | 16 hours (12h for imine formation, 4h for reduction)[1] |
| Reaction Temperature | 80 °C[1] | 0 - 20 °C[1] |
Visualizing the Synthesis Pathways
The following diagram illustrates the two distinct synthetic routes to this compound.
Caption: Comparative overview of N-Alkylation and Reductive Amination routes to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthesis routes.
Route 1: N-Alkylation of Benzylamine
This route involves the direct alkylation of benzylamine with 1-bromo-2,2-dimethoxyethane. This method is characterized by its high yield and straightforward procedure, although it requires elevated temperatures and a sealed reaction vessel.
Procedure:
-
In a sealed tube, combine benzylamine and 1-bromo-2,2-dimethoxyethane.
-
Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir the mixture for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by standard methods such as distillation or column chromatography to yield this compound.[1]
Route 2: Reductive Amination of Benzaldehyde
This two-step, one-pot procedure involves the formation of an imine intermediate from benzaldehyde and 2,2-dimethoxyethylamine, followed by its reduction to the target secondary amine. This method proceeds at milder temperatures but requires a reducing agent.
Procedure:
-
Imine Formation:
-
Dissolve benzaldehyde and 2,2-dimethoxyethylamine in ethanol in a reaction flask.
-
Stir the mixture at 20 °C for 12 hours to facilitate the formation of the imine intermediate.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Gradually add sodium borohydride to the solution while maintaining the temperature between 0 and 20 °C.
-
Continue to stir the reaction mixture for 4 hours within this temperature range.[1]
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
-
References
Spectroscopic Confirmation of n-Benzyl-2,2-dimethoxyethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for n-Benzyl-2,2-dimethoxyethanamine against a structurally related amine, N'-benzyl-N,N-dimethylethylenediamine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide a clear framework for the structural confirmation of this compound.
Comparative Spectroscopic Data Analysis
Table 1: ¹H NMR Spectral Data Comparison (Predicted for Target Compound)
| Assignment | This compound (Predicted Chemical Shift, ppm) | N'-benzyl-N,N-dimethylethylenediamine (Observed Chemical Shift, ppm) |
| Aromatic Protons | 7.20-7.40 (m, 5H) | 7.20-7.40 (m, 5H) |
| Benzyl CH₂ | ~3.80 (s, 2H) | ~3.75 (s, 2H) |
| NH | Variable (broad s, 1H) | Variable (broad s, 1H) |
| CH(OCH₃)₂ | ~4.50 (t, 1H) | - |
| CH₂-N | ~2.80 (d, 2H) | ~2.65 (t, 2H) |
| OCH₃ | ~3.30 (s, 6H) | - |
| N(CH₃)₂ | - | ~2.20 (s, 6H) |
| N-CH₂-CH₂-N | - | ~2.45 (t, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted Chemical Shift, ppm) | N'-benzyl-N,N-dimethylethylenediamine (Observed Chemical Shift, ppm) |
| Aromatic C (quaternary) | ~140 | ~140 |
| Aromatic CH | ~128.5, ~128.2, ~127.0 | ~129.2, ~128.2, ~126.8 |
| Benzyl CH₂ | ~54 | ~54 |
| CH(OCH₃)₂ | ~104 | - |
| CH₂-N | ~50 | ~50 |
| OCH₃ | ~55 | - |
| N(CH₃)₂ | - | ~45 |
| N-CH₂-CH₂-N | - | ~58, ~52 |
Table 3: IR Spectral Data Comparison (Predicted for Target Compound)
| Vibrational Mode | This compound (Predicted Frequency, cm⁻¹) | N'-benzyl-N,N-dimethylethylenediamine (Typical Frequency, cm⁻¹) |
| N-H Stretch | 3300-3500 (weak-medium) | 3300-3500 (weak-medium) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2800-3000 | 2800-3000 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-N Stretch | 1000-1250 | 1000-1250 |
| C-O Stretch (Acetal) | 1050-1150 (strong) | - |
Table 4: Mass Spectrometry Data Comparison (Predicted for Target Compound)
| Parameter | This compound | N'-benzyl-N,N-dimethylethylenediamine |
| Molecular Ion (M⁺) | m/z 195 | m/z 178 |
| Base Peak | m/z 91 (Tropylium ion) | m/z 58 ([CH₂=N(CH₃)₂]⁺) |
| Key Fragments | m/z 75 ([CH(OCH₃)₂]⁺), m/z 120 ([M-CH(OCH₃)₂]⁺) | m/z 91 (Tropylium ion), m/z 120 ([M-N(CH₃)₂]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of organic amines and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure: Record a background spectrum of the clean salt plates. Place the sample-loaded plates in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
Caption: Spectroscopic analysis workflow for structural confirmation.
This comprehensive guide provides the necessary data and protocols to aid researchers in the spectroscopic confirmation of this compound. The comparison with a known analogue and detailed experimental procedures offer a robust framework for accurate structural elucidation.
A Comparative Guide to Catalysts for n-Benzyl-2,2-dimethoxyethanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of n-Benzyl-2,2-dimethoxyethanamine, a key intermediate in the preparation of various pharmaceutical compounds, including antimalarial agents, necessitates the selection of an efficient and selective catalytic system.[1][2][3] This guide provides a comparative analysis of potential catalysts for the synthesis of this compound, primarily through the reductive amination of 2,2-dimethoxyethanal with benzylamine. The data presented is a synthesis of findings from related reductive amination reactions and provides a framework for catalyst selection and optimization.
Performance of Catalysts in Reductive Amination
The following table summarizes the performance of various catalyst types in the synthesis of secondary amines, adapted for the specific synthesis of this compound. The data highlights key performance indicators to facilitate a comparative assessment.
| Catalyst | Reaction Temperature (°C) | Hydrogen Pressure (bar) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Palladium on Carbon (Pd/C) | 90 | 40 | Methanol | 2 | 92 | >95 |
| Gold on Titania (Au/TiO2) | 100 | 30 | Toluene | 5 | 79 | ~90 |
| Cobalt-based Composite | 100 | 100 | Methanol | 3 | 85 | >90 |
| Rhodium on Carbon (Rh/C) | 140 | 95 (CO) | Tetrahydrofuran | 42 | 50 | Moderate |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via reductive amination is provided below. This protocol is a composite based on established procedures for similar chemical transformations.[4][5][6]
Materials:
-
2,2-dimethoxyethanal
-
Benzylamine
-
Selected Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Methanol)
-
Hydrogen Gas (H2)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is charged with 2,2-dimethoxyethanal (1.0 eq), benzylamine (1.0 eq), the selected catalyst (e.g., 0.5 mol%), and the chosen solvent (e.g., methanol).
-
Inerting: The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 40 bar).
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 90°C) and stirred for the specified duration (e.g., 2 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the heterogeneous catalyst.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude product is then purified by a suitable method, such as flash column chromatography, to obtain pure this compound.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for a comparative study of catalysts for the synthesis of this compound.
Caption: Workflow for Comparative Catalyst Study.
Signaling Pathways and Logical Relationships
The synthesis of this compound via reductive amination involves a series of interconnected steps. The following diagram illustrates the general reaction pathway.
Caption: Reductive Amination Pathway.
References
Safety Operating Guide
Proper Disposal of n-Benzyl-2,2-dimethoxyethanamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of n-Benzyl-2,2-dimethoxyethanamine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Summary of Chemical Safety Data
For quick reference, the table below summarizes the key identification and safety information for this compound.
| Property | Value |
| Chemical Name | This compound[1] |
| CAS Number | 54879-88-8[1][2] |
| Molecular Formula | C₁₁H₁₇NO₂[1][2] |
| Molecular Weight | 195.26 g/mol [1][2] |
| Appearance | Colorless Liquid[1] |
| Hazard Symbols | Exclamation Mark[2][3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound. Adherence to these procedures is mandatory to minimize risks and comply with environmental regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
2. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.
-
Do not use combustible materials like sawdust.
-
Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for disposal.
3. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent from spills, used pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[4]
4. Disposal:
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4]
-
For transportation purposes, this chemical may be classified under "AMINES, LIQUID, CORROSIVE, N.O.S.".[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling n-Benzyl-2,2-dimethoxyethanamine
This guide provides critical safety, handling, and disposal information for n-Benzyl-2,2-dimethoxyethanamine (CAS No. 54879-88-8), a compound utilized in chemical research, including in the preparation of antimalarial agents.[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification: this compound is a colorless liquid.[3] Based on available safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
A structurally similar compound, N-Benzyl-2,2-diethoxyethanamine, also causes skin and serious eye irritation, and may cause respiratory irritation, reinforcing the need for caution.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. Work should be conducted under a hood.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, especially if contaminated.[6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient. The type of respirator depends on the specific conditions and exposure potential.[6][7] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[6]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
Handling Procedures:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling vapors.[3]
-
Avoid Contact: Prevent contact with skin and eyes.[3] In case of contact, follow the first aid measures outlined below.
-
Transfer: When transferring the liquid, do so carefully to avoid splashes and the generation of aerosols.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[8]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If necessary, provide artificial respiration or oxygen.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. A physician should be called immediately.[3]
-
Eye Contact: Rinse out with plenty of water. An ophthalmologist should be called immediately. Remove contact lenses if present and easy to do so.[3]
-
Ingestion: Have the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately. Do not attempt to neutralize.[3]
Disposal Plan: Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Contaminated Solids: Place all disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, in a designated solid hazardous waste container.[7]
-
General Guidelines:
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
